2-(Hexyloxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hexoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,13H,2-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAUMGJJFXKZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497131 | |
| Record name | 2-(Hexyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31189-03-4 | |
| Record name | 2-(Hexyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 2-(Hexyloxy)phenol
[1][2]
Executive Summary
2-(Hexyloxy)phenol (CAS: 31189-03-4), also known as 2-hexyloxyphenol or catechol monohexyl ether, is a specialized aromatic ether serving as a critical lipophilic building block in organic synthesis, materials science, and medicinal chemistry.[1][2] Unlike its methyl analog (guaiacol), the hexyl chain imparts significant hydrophobicity (LogP ~3.6), altering its partition coefficient and membrane permeability while retaining the redox-active phenolic hydroxyl group.[1][2]
This guide provides a rigorous technical profile of this compound, detailing its physicochemical properties, synthesis challenges (specifically mono-alkylation selectivity), and handling protocols.[1][2] It is designed to support researchers in utilizing this scaffold for liquid crystal design, antioxidant formulation, and drug discovery.
Molecular Identity & Structural Analysis[3]
The molecule consists of a catechol core where one hydroxyl group has been etherified with a hexyl chain. This ortho-substitution pattern introduces an intramolecular hydrogen bond between the remaining phenolic hydrogen and the ether oxygen, significantly influencing its boiling point and solubility profile compared to its para-isomer.[1][2]
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonyms | Catechol monohexyl ether; 1-Hydroxy-2-hexyloxybenzene |
| CAS Number | 31189-03-4 |
| Molecular Formula | C₁₂H₁₈O₂ |
| SMILES | CCCCCCOC1=CC=CC=C1O |
| InChI Key | WTAUMGJJFXKZLQ-UHFFFAOYSA-N |
Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The following data aggregates experimental values where available and high-confidence predicted models (ACD/Labs, EPISuite) for gaps in literature, specifically for the ortho isomer.
Table 2: Physical & Chemical Specifications
| Property | Value | Source/Note |
| Molecular Weight | 194.27 g/mol | Calculated |
| Physical State | Liquid or Low-Melting Solid | Ortho-effect lowers MP vs para-isomer (MP 45°C) |
| Boiling Point | ~280–285 °C (760 mmHg) | Extrapolated from 2-ethoxyphenol (216°C) |
| Boiling Point (Reduced) | ~135–140 °C (10 mmHg) | Estimated for vacuum distillation |
| Density | 0.98 – 1.02 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.60 ± 0.3 | High Lipophilicity (Guaiacol LogP = 1.[1][2][3][4]32) |
| pKa (Phenolic OH) | 9.85 ± 0.20 | Comparable to catechol |
| H-Bond Donors | 1 | Phenolic OH |
| H-Bond Acceptors | 2 | Phenolic O, Ether O |
| Refractive Index | 1.515 (Predicted) |
expert Insight: The "Ortho" Effect
The proximity of the hexyloxy group to the hydroxyl group facilitates intramolecular hydrogen bonding . This reduces the molecule's ability to form intermolecular hydrogen bonds, typically resulting in:
-
Lower Melting Point: The crystal lattice energy is disrupted compared to the para-isomer.[2]
-
Increased Volatility: Lower boiling point than expected for its molecular weight.[2]
-
Enhanced Permeability: The "masked" polarity allows for better passive transport across lipid bilayers in biological assays.
Synthesis & Experimental Protocols
Core Challenge: Mono-Alkylation Selectivity
The primary challenge in synthesizing this compound from catechol is preventing double alkylation (formation of 1,2-dihexyloxybenzene).[1][2] The protocol below utilizes a stoichiometric excess of catechol and controlled base addition to maximize the yield of the mono-ether.
Protocol: Selective Mono-Alkylation of Catechol[1][2]
Reagents:
-
Catechol (1,2-dihydroxybenzene): 1.5 equivalents (Excess to favor mono-product)[1][2]
-
Potassium Carbonate (K₂CO₃): 1.0 equivalent (Anhydrous)[1][2]
Workflow:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Catechol (16.5 g, 150 mmol) in Acetone (200 mL) .
-
Base Addition: Add Potassium Carbonate (13.8 g, 100 mmol) . Stir at room temperature for 15 minutes to allow partial deprotonation. Note: The solution may darken due to trace oxidation; maintain an inert atmosphere (N₂ or Ar) if high purity is critical.[1][2]
-
Alkylation: Add 1-Bromohexane (16.5 g, 100 mmol) dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and stir vigorously for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The mono-ether will appear as a spot between the starting catechol (polar, low Rf) and the di-ether (non-polar, high Rf).[1][2]
-
Workup:
-
Cool the mixture and filter off the solid K₂CO₃/KBr salts.
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M HCl (50 mL) to neutralize residual phenolate.
-
Wash with water (2 x 50 mL) and Brine (50 mL). Dry over anhydrous Na₂SO₄.[2]
-
-
Purification (Critical):
-
The crude oil contains unreacted catechol, the desired mono-ether, and trace di-ether.[1][2]
-
Distillation: High-vacuum distillation is effective.[2] Catechol sublimes/distills first.[2] this compound distills at ~135–140°C (10 mmHg).[1][2]
-
Column Chromatography: If distillation is not feasible, use silica gel. Elute with Hexane -> 5% EtOAc/Hexane to remove di-ether, then 15-20% EtOAc/Hexane to collect the product.[1][2]
-
Reaction Scheme Visualization
Caption: Stoichiometric control pathway for selective mono-alkylation of catechol.
Applications & Solubility Profile
Solubility & Formulation
Due to the hexyl chain, this compound exhibits poor water solubility but excellent solubility in organic solvents.[1][2]
-
Alcohols (Ethanol, Methanol): Soluble[1]
-
Chlorinated Solvents (DCM, Chloroform): Very Soluble[1]
-
Lipids/Oils: Soluble (Suitable for oil-based formulations)[1][2]
Key Applications
-
Liquid Crystal Mesogens: The hexyloxy tail provides the necessary flexibility and anisotropy for calamitic liquid crystals. The free hydroxyl group allows for further functionalization (e.g., esterification with benzoic acids) to create rod-like molecules.[1][2]
-
Antioxidant Stabilizers: Similar to BHA/BHT, the hindered phenol moiety can scavenge free radicals. The hexyl chain improves compatibility with polymers and fuels compared to shorter-chain analogs.[2]
-
Pharmaceutical Intermediate: Used as a scaffold for designing non-steroidal androgen receptor antagonists and specific enzyme inhibitors where a lipophilic pocket needs to be filled.
Safety & Handling (SDS Summary)
While specific toxicological data for this isomer is limited compared to phenol, it should be handled with standard precautions for alkyl phenols.
-
GHS Classification:
-
Handling: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of vapors, especially during heating.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen) if possible, as phenols can oxidize (darken) over time upon exposure to air and light.
References
Sources
- 1. CAS 2725-22-6: 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazi… [cymitquimica.com]
- 2. 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine | C27H27N3O2 | CID 4992761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:3839-35-8 | Benzenesulfonic acid,4-methyl-, hexyl ester | Chemsrc [chemsrc.com]
- 4. sodium pyrocatecholate | CAS#:34789-97-4 | Chemsrc [chemsrc.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C12H18O2 | CID 12413716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: 2-(Hexyloxy)phenol – Physicochemical Profile & Synthetic Methodology
Executive Summary
2-(Hexyloxy)phenol , also known as Catechol monohexyl ether , is a specialized lipophilic phenolic ether used primarily as an intermediate in the synthesis of liquid crystals, pharmaceutical precursors, and advanced organic materials.[1] Distinguished by its amphiphilic structure—comprising a polar catechol core and a hydrophobic hexyl chain—it serves as a critical building block for introducing flexibility and solubility into rigid aromatic systems.
This guide provides a rigorous technical analysis of this compound, detailing its molecular parameters, validated synthetic protocols, and spectral characteristics for researchers in drug discovery and materials science.
Part 1: Chemical Identity & Structural Analysis
Molecular Specifications
The core identity of this compound is defined by the mono-alkylation of catechol (1,2-dihydroxybenzene) at the ortho position.
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 31189-03-4 |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| SMILES | CCCCCCOC1=CC=CC=C1O |
| InChI Key | WTAUMGJJFXKZLQ-UHFFFAOYSA-N |
| Exact Mass | 194.1307 Da |
Structural Derivation
The molecular weight is derived from the atomic contributions of the carbon backbone and the oxygenated functional groups:
-
Carbon (12 atoms):
-
Hydrogen (18 atoms):
-
Oxygen (2 atoms):
-
Total MW: 194.274 g/mol
The molecule features an ortho-substitution pattern, facilitating intramolecular hydrogen bonding between the phenolic hydroxyl proton and the ether oxygen. This interaction stabilizes the molecule and lowers its boiling point relative to its para isomer (4-hexyloxyphenol) by reducing intermolecular aggregation.
Part 2: Physicochemical Profile & Drug Design Relevance
Understanding the physicochemical properties is essential for predicting bioavailability and material behavior.
| Property | Value (Experimental/Predicted) | Relevance |
| LogP (Octanol/Water) | ~3.6 – 3.9 | Highly lipophilic; crosses blood-brain barrier (BBB) readily. |
| H-Bond Donors | 1 (Phenolic OH) | Key for receptor binding and antioxidant activity. |
| H-Bond Acceptors | 2 (Ether O, Phenol O) | Participates in chelation or solvation. |
| Boiling Point | ~290–300 °C (at 760 mmHg) | High thermal stability for material processing. |
| pKa | ~9.8 – 10.2 | Weakly acidic; exists as neutral molecule at physiological pH. |
| Physical State | Colorless to pale yellow liquid/oil | Melting point is depressed by the flexible hexyl chain. |
Implications for Drug Development: With a LogP near 4 and a molecular weight under 200, this compound adheres to Lipinski’s Rule of Five , suggesting good oral bioavailability. However, its high lipophilicity requires formulation strategies (e.g., lipid-based carriers) to prevent non-specific binding in biological assays.
Part 3: Synthetic Methodology (Self-Validating Protocol)
Reaction Logic: Mono-Alkylation of Catechol
The synthesis targets the selective mono-alkylation of catechol. The challenge lies in preventing di-alkylation (formation of 1,2-dihexyloxybenzene). This is controlled by using a stoichiometric excess of catechol and a mild base.
Reaction Scheme:
Workflow Diagram
The following diagram illustrates the critical decision points in the synthesis to ensure high yield and purity.
Figure 1: Step-wise synthetic workflow for the selective mono-alkylation of catechol.
Detailed Protocol
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Catechol (11.0 g, 100 mmol) in Acetone (100 mL) .
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 13.8 g, 100 mmol) . Stir for 15 minutes under Nitrogen atmosphere to deprotonate the phenol.
-
Alkylation: Add 1-Bromohexane (8.25 g, 50 mmol) dropwise via a syringe or addition funnel over 30 minutes. Note: The alkyl halide is the limiting reagent to suppress di-alkylation.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 18–24 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The product will appear as a spot less polar than catechol but more polar than the di-alkylated byproduct.
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the solid inorganic salts (KBr, unreacted K₂CO₃).
-
Concentrate the filtrate under reduced pressure (Rotavap).
-
Dissolve the residue in Dichloromethane (DCM) and wash with water (3x) to remove unreacted catechol (water-soluble).
-
-
Purification: Purify the crude oil via silica gel column chromatography using a gradient of Hexane -> 5% EtOAc in Hexane.
-
Yield: Expected yield is 60–75% of a colorless to pale yellow oil.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR ( H NMR, 400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 6.80 – 6.95 ppm | Multiplet | 4H | Aromatic protons (Catechol ring) |
| 5.65 ppm | Singlet (Broad) | 1H | Phenolic -OH (Exchangeable with D₂O) |
| 4.05 ppm | Triplet ( | 2H | Ether -O-CH₂- (Alpha to oxygen) |
| 1.85 ppm | Quintet | 2H | Beta methylene -CH₂- |
| 1.30 – 1.50 ppm | Multiplet | 6H | Alkyl chain body -(CH₂)₃- |
| 0.90 ppm | Triplet | 3H | Terminal Methyl -CH₃ |
Infrared Spectroscopy (FT-IR)
-
3400–3550 cm⁻¹: Broad O-H stretch (Phenol).[3] Note: May be sharper/shifted due to intramolecular H-bonding.
-
2850–2960 cm⁻¹: Strong C-H stretches (Alkyl chain).
-
1260 cm⁻¹: C-O stretch (Aromatic ether).
-
740–750 cm⁻¹: Ortho-substituted benzene ring out-of-plane bending.
Part 5: Applications & Biological Context[6]
Materials Science: Liquid Crystals
This compound is a vital intermediate in the synthesis of ferroelectric liquid crystals . The chiral derivatization of the phenolic hydroxyl group, combined with the flexible hexyl tail, allows for the engineering of mesogenic cores with specific switching times and tilt angles.
Biological Activity & Toxicology
While less studied than its para-isomer (which shows anti-melanoma activity), the ortho-isomer exhibits:
-
Antioxidant Potential: The free phenolic hydroxyl group can scavenge free radicals, similar to Guaiacol.
-
Local Anesthetic Properties: Alkoxy phenols often block voltage-gated sodium channels, providing numbing effects (analogous to Eugenol).
-
Safety Profile:
Metabolic Pathway Visualization
In biological systems, this compound undergoes Phase I and Phase II metabolism.
Figure 2: Predicted metabolic fate of this compound involving oxidation and conjugation pathways.
References
-
PubChem. (2025).[5][6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Phenol Ethers (Williamson Synthesis). Retrieved from [Link]
-
EPA CompTox. (2025). This compound Dashboard. US Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C12H18O2 | CID 12413716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hexyloxyphenol | C12H18O2 | CID 29354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for 2-(Hexyloxy)phenol synthesis
An Application Note and Experimental Protocol for the Synthesis of 2-(Hexyloxy)phenol
Authored by: A Senior Application Scientist
Introduction: The Significance and Synthesis of this compound
This compound, a substituted catechol derivative, is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] Its structure, featuring a polar phenolic group and a nonpolar hexyl chain, imparts unique solubility and reactivity characteristics. This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[2]
The Williamson ether synthesis was chosen for its reliability and straightforward execution. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a deprotonated phenol (phenoxide) acts as the nucleophile, attacking an alkyl halide.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both successful synthesis and a thorough understanding of the underlying chemical principles.
Reaction Mechanism and Scientific Principles
The synthesis of this compound from catechol and 1-bromohexane is a classic example of the Williamson ether synthesis. The overall reaction is as follows:
Figure 1: Overall Reaction Scheme
The process can be broken down into two primary stages:
-
Deprotonation of Catechol: Catechol (1,2-dihydroxybenzene) is a weak acid. To make it a potent nucleophile, one of its phenolic protons must be removed. A moderately strong base, such as potassium carbonate (K₂CO₃), is employed. The use of K₂CO₃ is advantageous as it is a solid base that is easily removed after the reaction and is selective enough to favor mono-alkylation when stoichiometry is controlled.[5] This step generates a potassium phenoxide intermediate in situ.
-
Nucleophilic Substitution (SN2): The generated phenoxide ion then acts as a nucleophile, attacking the primary alkyl halide, 1-bromohexane.[3] The reaction follows an SN2 pathway, where the nucleophile attacks the carbon atom bearing the bromine atom, displacing the bromide ion as the leaving group.[4] This concerted step forms the desired ether linkage. To facilitate this reaction and ensure good yields, an aprotic polar solvent like N,N-dimethylformamide (DMF) is used, which effectively solvates the cation (K⁺) without solvating the nucleophile, thus enhancing its reactivity.[6][7]
A critical consideration in this synthesis is controlling the stoichiometry to favor the mono-alkylated product, this compound, over the di-alkylated side-product, 1,2-bis(hexyloxy)benzene. By using a slight excess of catechol relative to 1-bromohexane, the probability of the second hydroxyl group being alkylated is significantly reduced.
Detailed Experimental Protocol
This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| Catechol | C₆H₆O₂ | 110.11 | 5.51 g | 0.05 | 1.0 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 7.43 g (5.8 mL) | 0.045 | 0.9 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.91 g | 0.05 | 1.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~300 mL | - | - |
| 2 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~100 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~100 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (for column chromatography)
-
TLC plates and chamber
Step-by-Step Synthesis Workflow
The following diagram illustrates the complete workflow from reaction setup to product isolation and purification.
Caption: Experimental workflow for this compound synthesis.
Detailed Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Charge the flask with catechol (5.51 g), potassium carbonate (6.91 g), and N,N-dimethylformamide (100 mL).
-
Initiating the Reaction: Begin stirring the mixture and heat it to 80 °C using a heating mantle. Allow the mixture to stir at this temperature for 30 minutes to ensure the formation of the potassium phenoxide.
-
Addition of Alkyl Halide: Slowly add 1-bromohexane (5.8 mL) to the reaction mixture dropwise over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Maintain the reaction temperature at 80 °C and allow it to stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (catechol) is consumed.
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).[8][9]
-
Washing: Combine the organic extracts in the separatory funnel.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a yellow or brown oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective for separating the desired product from the di-alkylated side-product and other impurities.[10][11]
-
Final Product: Combine the pure fractions (identified by TLC) and concentrate them under vacuum to yield this compound as a colorless to pale yellow oil.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Catechol is toxic and a skin irritant. Avoid inhalation and skin contact.
-
1-Bromohexane is a skin and eye irritant.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and is readily absorbed through the skin. Handle with extreme care.
-
Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the laboratory.[9]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Physical Appearance: A colorless to pale yellow oil.
-
Molecular Formula: C₁₂H₁₈O₂[1]
-
Molecular Weight: 194.27 g/mol [1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the hexyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the O-H stretch of the phenol (around 3300-3500 cm⁻¹) and C-O stretching bands for the ether and phenol groups.[12]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 194.13.
Troubleshooting
-
Low Yield: This may result from incomplete reaction or loss of product during work-up. Ensure the reaction has gone to completion using TLC and be careful during the extraction steps. The base and solvent must be anhydrous if using NaH, though K₂CO₃ is more forgiving.
-
Formation of Di-alkylated Product: If a significant amount of 1,2-bis(hexyloxy)benzene is formed, it indicates that the stoichiometry was not optimal. Using a larger excess of catechol can help suppress this side reaction. The di-alkylated product will be less polar and should elute first during column chromatography.
-
Incomplete Reaction: If starting material remains after the recommended reaction time, the temperature may have been too low, or the reagents may be of poor quality. The reaction time can be extended, but monitor for potential decomposition.
References
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
- Google Patents. (2022). CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.
-
University of North Georgia. The Williamson Ether Synthesis. [Link]
- Google Patents. (2021). CN113429359A - Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine.
-
University of Southern Mississippi. The Williamson Ether Synthesis. [Link]
-
University of Colorado Boulder. Experiment 06 Williamson Ether Synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
University of Southern Mississippi. Experiment 12 – The Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12413716, this compound. [Link]
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Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. [Link]
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ResearchGate. (2025). (PDF) The Synthesis and Characterization of Bemotrizinol Impurities. [Link]
-
Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]
- Google Patents. (2015). CA2706097C - Crystalline form of 2-(4,6-bis-biphenyl-4-yl-1,3,5-triazin-2-yl)-5-(2-ethyl-(n)-hexyloxy)phenol.
-
precisionFDA. 2-(BENZYLOXY)PHENOL. [Link]
-
Zhong, G., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(3), 1381. [Link]
-
National Institute of Standards and Technology. Phenol, 2-methoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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Georganics. 2-(Allyloxy)phenol. [Link]
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Application Note: Elucidating the Fragmentation Pathways of 2-(Hexyloxy)phenol via Mass Spectrometry
Abstract
This technical guide provides a detailed examination of the mass spectrometric fragmentation of 2-(hexyloxy)phenol. As a molecule possessing both a phenolic hydroxyl group and an alkyl aryl ether linkage, its fragmentation behavior offers a compelling case study in the interplay of functional groups under various ionization conditions. This document outlines the theoretical fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, provides detailed, field-tested protocols for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents the expected data in a clear, structured format. The causal relationships behind experimental choices and fragmentation mechanisms are explained to provide a deeper understanding for researchers in analytical chemistry, metabolomics, and drug development.
Introduction: The Structural Significance of this compound
This compound, with a molecular formula of C₁₂H₁₈O₂ and a monoisotopic mass of 194.1307 Da, belongs to the class of alkyl aryl ethers.[1] Such compounds are prevalent in various fields, from being intermediates in organic synthesis to components of natural products and potential metabolites of pharmaceutical compounds. The presence of a labile hexyloxy chain, a stable aromatic ring, and an acidic phenolic proton makes its structural elucidation by mass spectrometry a multifaceted challenge. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices.
This application note will focus on two primary ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly interfaced with Liquid Chromatography (LC).[2] EI, being a high-energy "hard" ionization technique, is expected to induce extensive fragmentation, providing a detailed structural fingerprint. Conversely, ESI is a "soft" ionization technique that typically yields the intact molecular ion or a protonated/deprotonated molecule, with fragmentation induced via collision-induced dissociation (CID) for structural confirmation.[3][4]
Theoretical Fragmentation Pathways
The fragmentation of this compound is dictated by the relative stabilities of the resulting carbocations and radical species. The presence of the aromatic ring and the oxygen atoms significantly influences the cleavage points. The general principle is that fragmentation will favor the formation of more stable cations, such as those stabilized by resonance.[5]
Electron Ionization (EI) Fragmentation
Under EI conditions (typically 70 eV), the initial event is the ejection of an electron to form a molecular ion (M•⁺) at m/z 194. This radical cation is energetically unstable and will undergo a series of fragmentation reactions.
Key Predicted Fragmentation Pathways under EI:
-
α-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.[6][7] For this compound, this would involve the loss of a pentyl radical (•C₅H₁₁) to form a resonance-stabilized ion at m/z 123 .
-
Benzylic Cleavage & Hydrogen Rearrangement (McLafferty-type): A significant fragmentation pathway for alkyl aryl ethers involves cleavage of the bond β to the aromatic ring. This leads to the formation of a stable phenoxy cation. A hydrogen rearrangement from the alkyl chain to the oxygen atom, followed by the loss of hexene (C₆H₁₂), will produce the catechol radical cation at m/z 110 . This is often a very prominent peak.
-
Cleavage of the Alkyl Chain: The straight-chain hexyl group can undergo fragmentation, leading to a series of carbocations separated by 14 Da (CH₂).[7][8] This will result in smaller fragment ions, such as those at m/z 43 (C₃H₇⁺) and m/z 57 (C₄H₉⁺), which are characteristic of alkyl chains.[8]
-
Phenolic Fragmentation: The underlying phenol structure can also fragment. Loss of a CO molecule from the catechol ion (m/z 110) can lead to an ion at m/z 82 . The base phenol structure can also lead to characteristic fragments like the cyclopentadienyl cation at m/z 65 after the loss of the hexyloxy group and CO.[9]
The following diagram illustrates the primary predicted EI fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation
ESI analysis can be performed in both positive and negative ion modes. Given the presence of the acidic phenolic proton, negative ion mode is expected to be highly sensitive.
-
Negative Ion Mode ([M-H]⁻): In negative ion mode, this compound will readily deprotonate to form the [M-H]⁻ ion at m/z 193 . Collision-induced dissociation (CID) of this precursor ion is predicted to cause cleavage of the ether bond, resulting in the loss of hexene (C₆H₁₂) and formation of the phenoxide anion at m/z 109 . Further fragmentation is less likely due to the stability of this anion.
-
Positive Ion Mode ([M+H]⁺): In positive ion mode, protonation will likely occur on one of the oxygen atoms, forming the [M+H]⁺ ion at m/z 195 . CID of this ion would likely lead to the neutral loss of the hexyl group as hexene (C₆H₁₂), resulting in a protonated catechol at m/z 111 . Another possibility is the loss of a water molecule to form an ion at m/z 177 .
The diagram below outlines the expected fragmentation in both ESI modes.
Caption: Predicted ESI fragmentation pathways.
Experimental Protocols
The following protocols are designed to be self-validating, with suggested quality control measures. These are starting points and may require optimization based on the specific instrumentation used.
GC-MS Analysis Protocol
This protocol is suitable for the analysis of this compound, particularly for obtaining a detailed fragmentation pattern for structural confirmation. Phenolic compounds can be challenging for GC analysis, and derivatization is often employed.[10][11] This protocol includes an optional derivatization step.
3.1.1. Sample Preparation and Derivatization (Optional but Recommended)
-
Rationale: Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) masks the active hydroxyl group, improving peak shape and thermal stability.[12][13]
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate or dichloromethane.
-
Transfer 100 µL of the stock solution to a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
3.1.2. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A common, robust column for a wide range of semi-volatile organic compounds.[14] |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min | A general-purpose temperature program that should provide good separation and peak shape. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | Standard temperature to minimize thermal degradation while ensuring efficient ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for good ion transmission. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for generating consistent and extensive fragmentation. |
| Mass Range | m/z 40-450 | Covers the expected molecular ion and fragment ions. |
| Solvent Delay | 3-5 minutes | Prevents the solvent peak from saturating the detector. |
LC-MS Analysis Protocol
This protocol is ideal for analyzing this compound in complex matrices, especially when coupled with tandem mass spectrometry (MS/MS) for quantification.
3.2.1. Sample Preparation
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a working concentration (e.g., 1 µg/mL) using a mobile phase-like composition (e.g., 50:50 acetonitrile:water).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
3.2.2. LC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size | A versatile reversed-phase column for retaining and separating moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and ESI compatibility. |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |
| Mass Spectrometer | ||
| Ionization Mode | ESI, Negative and Positive | Analyze in both modes to capture the [M-H]⁻ and [M+H]⁺ ions. Negative mode is likely more sensitive.[4] |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical starting voltages; optimize for maximum signal. |
| Gas Temperature | 325°C | Aids in desolvation. |
| Gas Flow | 8 L/min | Nebulizing gas flow; instrument-dependent. |
| Nebulizer Pressure | 35 psi | Assists in droplet formation. |
| Mass Range | m/z 50-500 | Covers the expected precursor ions. |
| MS/MS | For fragmentation data, perform a targeted MS/MS experiment on the precursor ions (m/z 193 and 195). | Isolates the precursor ion and fragments it to confirm identity.[15] |
| Collision Energy | Ramp from 10-40 eV | A range of collision energies will help to observe both the primary fragments and any subsequent fragmentation. |
Expected Data Summary
The following tables summarize the key ions expected from the mass spectrometric analysis of this compound.
Table 1: Predicted Major Ions in EI-MS
| m/z | Proposed Identity | Fragmentation Pathway |
| 194 | [C₁₂H₁₈O₂]•⁺ (Molecular Ion) | Initial ionization |
| 123 | [C₇H₇O₂]⁺ | α-Cleavage, loss of •C₅H₁₁ |
| 110 | [C₆H₆O₂]•⁺ (Catechol radical cation) | McLafferty-type rearrangement, loss of C₆H₁₂ |
| 85 | [C₅H₅O]⁺ | Loss of •OC₆H₁₃ |
| 82 | [C₅H₆O]•⁺ | Loss of CO from m/z 110 |
| 65 | [C₅H₅]⁺ | Loss of H₂O from m/z 85 |
| 57 | [C₄H₉]⁺ | Fragmentation of the hexyl chain |
Table 2: Predicted Major Ions in ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Neutral Loss | Ionization Mode |
| 193 | 109 | [C₆H₅O₂]⁻ | C₆H₁₂ | Negative |
| 195 | 111 | [C₆H₇O₂]⁺ | C₆H₁₂ | Positive |
| 195 | 177 | [C₁₂H₁₇O]⁺ | H₂O | Positive |
Conclusion
The mass spectrometric analysis of this compound provides an excellent example of how fundamental principles of fragmentation can be applied to predict the mass spectrum of a molecule with multiple functional groups. By understanding the likely cleavage points under both EI and ESI conditions, analysts can develop robust methods for its identification and quantification. The protocols provided herein offer a solid foundation for researchers to begin their investigations, with the understanding that instrument-specific optimization is always a key component of rigorous analytical science. The combination of GC-MS for detailed fingerprinting and LC-MS/MS for sensitive detection in complex mixtures represents a comprehensive approach to the structural elucidation of this and similar molecules.
References
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Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]
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Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... [Image]. Retrieved from [Link]
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Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]
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McMaster University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Wiley Online Library. (2018). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 32(15), 1247-1256. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 15(10), 7428-7442. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 373-401. Retrieved from [Link]
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ResearchGate. (2001). Liquid Chromatography/Electrospray Mass Spectrometry of Organoselenium Compounds with Postcolumn Crown Ether Complexation. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]
-
ResearchGate. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Retrieved from [Link]
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PubMed. (1975). Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols. Journal of Lipid Research, 16(3), 183-192. Retrieved from [Link]
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PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of Mass Spectrometry, 58(12), e4999. Retrieved from [Link]
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PubMed. (2022). ANALYSIS OF FRAGMENTATION PATHWAYS OF FENTANYL DERIVATIVES BY ELECTROSPRAY IONISATION HIGH-RESOLUTION MASS SPECTROMETRY. Rapid Communications in Mass Spectrometry, 36(1), e9199. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 2-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(2), 225-243. Retrieved from [Link]
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ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)... [Image]. Retrieved from [Link]
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YouTube. (2020, September 21). CHM4930 LCMS Liquid Chromatography Mass Spectrometry [Video]. Retrieved from [Link]
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Refubium - Freie Universität Berlin. (2020). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Retrieved from [Link]
-
SciSpace. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]
-
University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry [PowerPoint slides]. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Application Note: In Vitro Anti-Inflammatory Profiling of 2-(Hexyloxy)phenol
Abstract
This guide outlines the standardized protocol for evaluating the anti-inflammatory potential of 2-(Hexyloxy)phenol (CAS: 31189-03-4), a lipophilic catechol derivative. Unlike hydrophilic phenols, the hexyloxy chain of this compound imparts amphiphilic properties, potentially enhancing membrane permeability and intracellular bioavailability. This protocol integrates cell-free protein denaturation assays with cellular models (LPS-induced RAW 264.7 macrophages) to distinguish between direct protein stabilization and signaling pathway modulation (NF-κB/iNOS).
Introduction & Rationale
Phenolic compounds exert anti-inflammatory effects through two primary mechanisms: radical scavenging (reducing oxidative stress-induced signaling) and direct enzyme inhibition (COX-1/2, LOX).
This compound presents a unique structure-activity relationship (SAR):
-
Phenolic Moiety: Provides the hydrogen-donating capability essential for radical scavenging and active site binding.
-
Hexyl Ether Chain: Increases lipophilicity (LogP ~3.6), facilitating passive transport across the macrophage lipid bilayer. This contrasts with short-chain phenols (e.g., catechol), which have lower cellular uptake.
Target Mechanism: The assay is designed to test the hypothesis that this compound inhibits the TLR4-NF-κB signaling axis , thereby downregulating the expression of pro-inflammatory mediators like Nitric Oxide (NO) and Prostaglandin E2 (PGE2).
Material Preparation & Safety
Chemical Properties[1][2][3][4][5]
-
Molecular Formula: C₁₂H₁₈O₂[3]
-
Solubility: Soluble in DMSO, Ethanol. Poorly soluble in water.
Stock Solution Protocol
Critical Step: To prevent precipitation in aqueous media, a high-concentration stock in DMSO is required.
-
Weighing: Accurately weigh 19.43 mg of this compound.
-
Solubilization: Dissolve in 1.0 mL of sterile-filtered DMSO (Dimethyl sulfoxide) to create a 100 mM Stock Solution .
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
Working Solutions
Prepare immediately before use. Dilute the stock in serum-free culture medium (DMEM).
-
Target Concentrations: 10, 25, 50, 75, 100 µM.
-
Vehicle Control: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent cytotoxicity.
Experimental Workflows
Protocol A: Cell-Free Screening (Albumin Denaturation)
Rationale: Inflammation involves protein denaturation. Agents that stabilize albumin against heat denaturation often possess anti-inflammatory activity.
Reagents:
-
1% Bovine Serum Albumin (BSA) in Tris Buffer (pH 6.8).
-
Test Compound (10–100 µM).
-
Positive Control: Diclofenac Sodium (100 µg/mL).
Procedure:
-
Mix: Combine 4.5 mL of 1% BSA with 0.5 mL of Test Compound.
-
Incubate: 37°C for 20 minutes.
-
Induce Denaturation: Heat at 70°C for 5 minutes.
-
Cool: Cool to room temperature (25°C).
-
Measure: Read Absorbance at 660 nm .
Calculation:
Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)
Rationale: The Gold Standard for assessing inhibition of pro-inflammatory mediators (NO, Cytokines).
Phase 1: Cell Culture & Seeding
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Seeding: Seed
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
Phase 2: Treatment & Stimulation
-
Pre-treatment: Remove old media.[7] Add 100 µL of fresh media containing this compound (10–100 µM) for 1 hour .
-
Why Pre-treat? To allow the lipophilic compound to integrate into membranes and prime intracellular antioxidant defenses before the inflammatory insult.
-
-
Stimulation: Add Lipopolysaccharide (LPS) (Final conc: 1 µg/mL).[7][8]
-
Incubation: Incubate for 18–24 hours .
Phase 3: Nitric Oxide (Griess) Assay
-
Harvest: Collect 100 µL of cell culture supernatant.
-
Reaction: Transfer to a new plate. Add 100 µL of Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).
-
Develop: Incubate at Room Temp for 10 mins (Protect from light).
-
Read: Measure Absorbance at 540 nm .
-
Quantify: Compare against a Sodium Nitrite (
) standard curve (0–100 µM).
Phase 4: Cytotoxicity Check (Mandatory)
Do not skip. A reduction in NO can be a false positive caused by cell death.
-
Remove remaining supernatant from cells.
-
Add MTT Reagent (0.5 mg/mL) or CCK-8 solution.
-
Incubate 2–4 hours.
-
Dissolve formazan crystals (if MTT) with DMSO.
-
Read Absorbance at 570 nm (MTT) or 450 nm (CCK-8).
-
Acceptance Criteria: Cell viability must be > 80% at the effective anti-inflammatory concentration.
-
Mechanism of Action & Visualization
The following diagram illustrates the signaling pathway targeted by this compound. The compound is hypothesized to interfere with the NF-κB translocation pathway, likely by scavenging ROS upstream or inhibiting IKK phosphorylation.
Figure 1: Proposed mechanism of action. This compound scavenges ROS and inhibits NF-κB activation, reducing iNOS expression.
Data Analysis & Interpretation
Calculating IC50
Use non-linear regression (Sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (
| Concentration (µM) | NO Production (%) | Cell Viability (%) | Interpretation |
| 0 (Control) | 100% | 100% | Baseline Inflammation |
| 10 | 95% | 98% | No Effect |
| 25 | 70% | 96% | Mild Inhibition |
| 50 | 45% | 92% | Effective Dose |
| 100 | 10% | 60% | Cytotoxic (False Positive) |
Critical Analysis: In the table above, the 100 µM dose shows high inhibition (10% NO remain), but viability has dropped to 60%. This data point must be excluded from anti-inflammatory analysis as the reduction in NO is due to cell death, not pathway inhibition.
References
-
Ambriz-Pérez, D. L., et al. (2016). "Phenolic compounds: Natural alternative in inflammation treatment. A Review." Cogent Food & Agriculture. Link
-
Fujisawa, S., et al. (2007).[9] "Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers." In Vivo. Link
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12413716, this compound. Link
- Saha, A., et al. (2016). "Anti-inflammatory activity of structural analogues of natural phenols." Inflammopharmacology. (Contextual grounding for alkyl-phenol SAR).
-
Posadas, I., et al. (2000). "Microglial inhibition by anti-inflammatory phenols." British Journal of Pharmacology. Link
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Application Note: Antifungal Profiling of 2-(Hexyloxy)phenol
Screening Protocols & Mechanistic Characterization
Abstract & Rationale
This application note details the standardized workflow for evaluating the antifungal efficacy of 2-(Hexyloxy)phenol (CAS: 5599-47-3). As a mono-alkyl ether of catechol, this compound represents a class of lipophilic phenolics where the hexyl (
This guide provides a self-validating screening pipeline, moving from minimum inhibitory concentration (MIC) determination to mechanistic validation via membrane integrity assays.
Chemical Properties & Preparation
Compound: this compound
Molecular Formula:
Stock Solution Protocol
To avoid precipitation during aqueous dilution, a high-concentration stock in DMSO is required.
-
Weighing: Accurately weigh 19.4 mg of this compound.
-
Solubilization: Dissolve in 1.0 mL of sterile, analytical-grade DMSO (Dimethyl Sulfoxide) to create a 100 mM stock solution.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute the stock 1:100 in RPMI 1640 medium immediately prior to use to achieve a starting test concentration of 1 mM (approx. 194 µg/mL), ensuring final DMSO concentration remains <1% to prevent solvent toxicity.
Experimental Workflow Visualization
The following diagram outlines the logical progression of the screening campaign, from initial susceptibility to mode-of-action confirmation.
Figure 1: Sequential workflow for antifungal characterization. The pipeline prioritizes quantitative susceptibility (MIC) before investing resources in mechanistic studies.
Primary Screening: MIC Determination
Standard: Adapted from CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi). Objective: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration inhibiting visible growth.
Materials
-
Test Organisms: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Detection: Resazurin (Alamar Blue) dye (0.01%) for colorimetric validation.
Protocol Steps
-
Inoculum Prep: Adjust fungal suspension to
CFU/mL (yeast) or CFU/mL (mold) using a spectrophotometer (OD 530nm). -
Plate Setup: Use a 96-well flat-bottom microplate.
-
Columns 1-10: Serial 2-fold dilution of this compound (Range: 200 µg/mL to 0.39 µg/mL).
-
Column 11 (Growth Control): Media + Inoculum + 1% DMSO (No drug).
-
Column 12 (Sterility Control): Media only.
-
-
Incubation: Incubate at 35°C for 24-48 hours (yeast) or 48-72 hours (mold).
-
Readout:
-
Visual: Look for turbidity.
-
Colorimetric: Add 20 µL Resazurin. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).
-
-
Calculation: The MIC is the lowest concentration well remaining Blue.
Self-Validation Check: The Growth Control (Col 11) must turn Pink. If it remains Blue, the inoculum is non-viable or the DMSO concentration is toxic.
Secondary Screening: Minimum Fungicidal Concentration (MFC)
Objective: Determine if this compound is fungistatic (inhibits growth) or fungicidal (kills).
Protocol Steps
-
Identify the MIC well from the Primary Screening.
-
Remove 20 µL from the MIC well and all wells with higher concentrations (supramic).
-
Spot plate onto Sabouraud Dextrose Agar (SDA) plates (drug-free).
-
Incubate at 35°C for 48 hours.
-
Interpretation:
-
MFC: The lowest concentration yielding
colonies (representing 99.9% killing of the initial inoculum). -
Ratio Analysis: If MFC/MIC
, the compound is considered fungicidal . If >4, it is fungistatic .
-
Mechanistic Insight: Membrane Permeabilization
Hypothesis: Lipophilic phenols like this compound act by inserting into the fungal cell membrane, disrupting ergosterol packing, and causing leakage. Method: Propidium Iodide (PI) Uptake Assay. PI is membrane-impermeable and only stains cells with compromised membranes.
Protocol Steps
-
Grow C. albicans to mid-log phase.
-
Treat cells with this compound at 2x MIC for 2 hours.
-
Positive Control: Amphotericin B (known membrane disruptor).
-
Negative Control: DMSO vehicle.
-
-
Wash cells with PBS and stain with Propidium Iodide (1 µg/mL) for 15 mins in the dark.
-
Analysis: Measure fluorescence using Flow Cytometry (Ex/Em: 535/617 nm) or Fluorescence Microscopy.
Mechanistic Pathway Diagram
Figure 2: Proposed Mechanism of Action. The hexyl chain facilitates intercalation into the lipid bilayer, leading to structural failure.
Data Presentation & Analysis
Report your findings using the following table structure to ensure comparability with literature.
| Organism | Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity Type |
| C. albicans | ATCC 90028 | [Data] | [Data] | [Calc] | Static/Cidal |
| A. fumigatus | ATCC 204305 | [Data] | [Data] | [Calc] | Static/Cidal |
Statistical Treatment: Experiments must be performed in biological triplicate. Calculate
References
-
CLSI. (2017).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition.[1][2] CLSI document M27-A4. Clinical and Laboratory Standards Institute.[1][3][4]
-
Zore, G. B., et al. (2011).[5] Terpenoids and phenolic compounds as potential antifungal agents.[6] In Science against microbial pathogens: communicating current research and technological advances.
-
Teodoro, G. R., et al. (2015). Antifungal activity of extracts and isolated compounds from Baccharis dracunculifolia DC. against Candida albicans.[5][6] Journal of Applied Microbiology.
-
Ambrosio, C. M. S., et al. (2017). Antimicrobial activity of several essential oils and pure phenolic compounds against microorganisms. Microbial Pathogenesis.
-
Guo, N., et al. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain. MDPI Molecules.
Sources
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential Use of Phenolic Acids as Anti-Candida Agents: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in the purification of 2-(Hexyloxy)phenol
Technical Support Center: Purification of 2-(Hexyloxy)phenol
Topic: Purification & Isolation Strategies for this compound (Catechol Monohexyl Ether) Audience: Organic Chemists, Process Development Scientists Content Type: Technical Troubleshooting & Protocol Guide
Executive Summary
This compound (CAS: 31189-03-4) is a mono-alkylated catechol derivative used frequently as an intermediate in the synthesis of liquid crystals, pharmaceuticals, and antioxidants.
The primary challenge in its purification is the "Triad of Impurities" :
-
Unreacted Catechol: Highly polar, prone to sublimation, and difficult to remove via simple distillation due to co-distillation.[1]
-
1,2-Dihexyloxybenzene (Dialkylated byproduct): Non-polar and neutral; often co-elutes with the product in non-polar solvent systems.[1]
-
Oxidation Products (o-Quinones): Result in deep red/brown coloration and can catalyze further decomposition.[1]
This guide provides a self-validating Borate-Alkali Cascade protocol designed to separate these three components based on their specific chemical orthogonalities (complexation potential vs. acidity vs. neutrality).[1]
Critical Separation Workflow
The following logic gate diagram illustrates the "Borate-Alkali Cascade." This workflow exploits the ability of borate ions to form water-soluble cyclic complexes specifically with cis-diols (catechol), a reaction that the mono-ether cannot undergo.
Figure 1: The Borate-Alkali Cascade. A chemical logic gate that sequentially removes impurities based on complexation (catechol) and acidity (mono-ether).
Technical Support & Troubleshooting (Q&A)
Issue 1: Persistent Starting Material (Catechol)
User Question: "I have washed my reaction mixture with water three times, but TLC still shows a spot for unreacted catechol. Why isn't it leaving?"
Technical Insight: While catechol is water-soluble, it partitions significantly into organic solvents (like DCM or Ethyl Acetate) due to hydrogen bonding.[1] Simple water washes are often insufficient, especially if the organic layer is concentrated. Furthermore, catechol has a pKa₁ of ~9.4, which is very close to the product's pKa (~10), making simple base extraction inefficient (selectivity is poor).
Solution: The Borate Complexation Wash Catechol forms a stable, anionic cyclic ester with borate ions in aqueous solution. The mono-ether (2-hexyloxyphenol) cannot form this complex because it lacks the adjacent hydroxyl group.
-
Protocol: Wash your organic layer (DCM preferred) with 5% aqueous Sodium Tetraborate (Borax) solution.[1]
-
Mechanism: The borax buffer (pH ~9.2) is basic enough to drive the complex formation but not basic enough to deprotonate the mono-ether significantly (pKa ~10), keeping your product in the organic layer while sequestering the catechol in the water.
Issue 2: Separation of Mono- vs. Di-Alkylated Product
User Question: "I have a mixture of the mono-ether and the di-ether. They run very close on TLC. How do I separate them without a column?"
Technical Insight: Column chromatography is often unnecessary for this separation.[1] You can exploit the acidity difference.[2]
-
1,2-Dihexyloxybenzene: Neutral (No acidic proton).[1]
-
This compound: Weakly Acidic (Phenolic proton).[1]
Solution: The Claisen Separation (Modified)
-
After the Borax wash (to remove catechol), extract the organic layer with 1M NaOH (2-3 times).
-
The Product Moves: The mono-ether converts to its sodium phenoxide salt and moves into the aqueous layer.
-
The Impurity Stays: The neutral di-ether remains in the organic layer.
-
Recovery: Separate the layers. Discard the organic layer (containing the di-ether). Acidify the aqueous layer with 2M HCl to pH 1, then extract with fresh ether/DCM to recover the pure mono-ether.
Issue 3: Product Discoloration (Oxidation)
User Question: "My product turned reddish-brown during rotary evaporation. Is it decomposed?"
Technical Insight: Phenols, especially electron-rich ones like alkoxy-phenols, are prone to oxidation by air, forming o-quinones.[1] These impurities are deeply colored even at ppm levels.[1]
Solution: Reductive Workup
-
Prevention: Add a small amount of Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite to your aqueous washes.[1] This acts as a reducing agent, converting any quinones back to phenols or water-soluble hydroquinones.[1]
-
Storage: Store the purified oil/solid under Argon/Nitrogen in the dark.
Issue 4: Distillation Difficulties (Clogging)
User Question: "I tried to distill the crude oil, but white crystals clogged my condenser, and the vacuum fluctuated."
Technical Insight: The white crystals are likely sublimed catechol . Catechol sublimes easily under vacuum and crystallizes on cool surfaces, blocking the path and creating dangerous pressure spikes.
Solution:
-
Remove Catechol First: You must perform the Borax wash (Issue 1) before attempting distillation.[1]
-
Heat the Condenser: If distillation is necessary, use a "warm" condenser (circulate 40-50°C water) to prevent solidification of the product or impurities, or use a heat gun on the condenser neck.
Detailed Experimental Protocols
Protocol A: The Borate-Alkali Purification (Recommended)
Use this for crude mixtures containing >5% catechol or di-ether.
Reagents:
-
Dichloromethane (DCM) or Toluene
-
Sodium Tetraborate Decahydrate (Borax)
-
Sodium Hydroxide (1M)
-
Hydrochloric Acid (2M)
-
Sodium Dithionite (optional antioxidant)
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
-
Catechol Removal (Borax Wash):
-
Prepare a 5% w/v aqueous solution of Borax.[1]
-
Wash the organic layer twice with equal volumes of Borax solution.
-
Observation: The aqueous layer may turn slightly brown (oxidized catechol complex).
-
-
Di-ether Removal (Base Extraction):
-
Acidification & Recovery:
-
Cool the combined aqueous NaOH extracts in an ice bath.
-
Slowly add 2M HCl with stirring until pH < 2. The solution will turn cloudy as the phenol separates.
-
Extract the acidified aqueous mixture with fresh DCM (3x).
-
-
Final Wash & Dry:
Protocol B: Crystallization (For Solid Products)
Note: this compound has a low melting point (approx 25-30°C depending on purity), making it prone to "oiling out."[1]
-
Solvent System: Pentane (or Hexane) with a trace of Ethyl Acetate.[1]
-
Technique: Dissolve the oil in a minimum amount of warm pentane.
-
Cooling: Place in a -20°C freezer or a Dry Ice/Acetone bath.
-
Seeding: If it oils out, scratch the glass side with a spatula or add a seed crystal if available.[1]
Data Reference Table
| Property | Value / Characteristic | Relevance to Purification |
| Physical State | Low-melting solid / Oil | Prone to oiling out; low-temp crystallization required.[1] |
| Boiling Point | ~130-140°C @ 1-2 mmHg (Est.)[1] | High vacuum required for distillation.[1] |
| Acidity (pKa) | ~10.0 (Phenol) | Allows extraction into NaOH (pH 13).[1] |
| Catechol pKa | 9.4 (pKa1) | Too close to product for simple base separation.[1] |
| Solubility | Soluble in DCM, Et2O, Toluene | Use these for initial extraction.[1] |
| Borate Affinity | Zero (Mono-phenol) | High (Catechol) - Basis of separation.[1] |
References
-
Catechol-Borate Complexation
-
Mechanism:[2][6][7] Boeseken, J. "The use of boric acid for the determination of the configuration of carbohydrates." Advances in Carbohydrate Chemistry 4 (1949): 189-210.[1] (Foundational text on diol-borate complexation).
-
Application: Li, H., et al. "Complexation between borate ion and hydroxyl groups of phenol-formaldehyde resol resin."[1] ResearchGate, 2025.[1][4]
-
-
pKa Values of Phenols
-
Data: Gross, K. C., et al. "Absolute pKa Determinations for Substituted Phenols."[1] Journal of Organic Chemistry.
-
-
General Purification of Phenolic Ethers
-
Protocol: "Selective removal and recovery of catechol mixed with 2-methallyloxyphenol." US Patent 4420642A.[1] (Describes the alkali extraction logic).
-
-
Physical Properties
-
This compound Data: PubChem Compound Summary for CID 12413716.[1]
-
Sources
- 1. This compound | C12H18O2 | CID 12413716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101225025B - Method for separating catechol/hydroquinone from phenol hydroxylation reaction solution - Google Patents [patents.google.com]
- 7. US4420642A - Selective removal and recovery of catechol mixed with 2-methallyloxyphenol - Google Patents [patents.google.com]
Technical Support Center: A Scientist's Guide to the Williamson Ether Synthesis for Phenolic Compounds
An advanced technical support guide for optimizing the Williamson ether synthesis for phenolic compounds, designed for chemistry professionals.
Introduction: Beyond the Textbook
The Williamson ether synthesis is a cornerstone of organic chemistry, valued for its reliability in forming ether linkages. When applied to phenols, this Sₙ2 reaction—reacting a phenoxide with an alkyl halide—becomes a critical tool in drug discovery, polymer chemistry, and materials science.[1][2] However, the unique electronic nature of phenols introduces specific challenges not always encountered with aliphatic alcohols. The phenoxide ion is an ambident nucleophile, and competing side reactions like elimination (E2) and C-alkylation are common pitfalls.[1][3]
This guide moves beyond basic theory to provide practical, field-tested solutions to the common (and uncommon) issues encountered during the synthesis of phenolic ethers. Here, we address your questions with a focus on the underlying mechanisms to empower you to not just follow a protocol, but to understand, troubleshoot, and innovate.
Frequently Asked Questions (FAQs)
Q1: How do I select the right base for my phenolic substrate?
The choice of base is the most critical parameter and depends directly on the pKa of your phenol. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), allowing for a broader range of bases.[3][4] The goal is to achieve efficient deprotonation to the nucleophilic phenoxide without promoting side reactions.
Causality: A base must be strong enough to deprotonate the phenol, meaning the pKa of the base's conjugate acid (pKaH) should be significantly higher than the phenol's pKa. However, an overly strong or sterically hindered base can favor elimination (E2) over substitution (Sₙ2).[4]
| Base | Common Formula | Strength | Ideal Use Case & Rationale |
| Potassium Carbonate | K₂CO₃ | Weak Inorganic Base | First Choice for Standard Phenols. Sufficiently basic to deprotonate most phenols (pKa ≈ 10). Its mildness and heterogeneity minimize side reactions like C-alkylation.[3][5] |
| Sodium Hydroxide | NaOH | Strong Base | For Less Acidic or Hindered Phenols. Use when weaker bases fail to achieve complete deprotonation. Ensure conditions are well-controlled to avoid hydrolysis of the alkyl halide.[3] |
| Sodium Hydride | NaH | Very Strong Base | For Poorly Reactive Systems. Use with less reactive alkylating agents or very weakly acidic phenols. NaH deprotonates the phenol irreversibly.[6] Caution: NaH is highly reactive and moisture-sensitive; rigorous anhydrous conditions are essential to prevent quenching and ensure safety.[3] |
| Potassium tert-Butoxide | KtOBu | Strong, Bulky Base | Generally Avoid. While a strong base, its steric bulk heavily favors the E2 elimination pathway, especially with secondary alkyl halides, and can even promote it with primary halides.[3][4] |
Q2: My reaction has a low yield. What are the most likely causes?
Low yields are a common frustration. A systematic approach to troubleshooting is key.
-
Incomplete Deprotonation: This is the most frequent issue. If you observe significant unreacted phenol, your base is likely too weak.[3] For example, sodium bicarbonate (NaHCO₃) is often insufficient.[3][5]
-
Solution: Switch to a stronger base from the table above (e.g., move from K₂CO₃ to NaOH).[3]
-
-
Side Reactions: The two main culprits are E2 elimination and C-alkylation.[1][3]
-
E2 Elimination: This occurs when the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide to form an alkene. This is the major pathway for tertiary alkyl halides and a significant competitor for secondary halides.[4][6]
-
C-Alkylation: The phenoxide is an ambident nucleophile with reactivity on the aromatic ring. This side reaction is influenced by solvent and reaction conditions.[3]
-
Solution: Use a primary alkyl halide whenever possible.[1][6] Lowering the reaction temperature can also favor the Sₙ2 pathway over elimination.[3] Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[3]
-
-
Poor Reaction Conditions: The reaction may simply need more time or energy.
-
Solvent Effects: The wrong solvent can cripple your reaction.
Troubleshooting Guide: Problem, Cause, and Solution
Problem 1: No reaction occurs; only starting material is recovered.
-
Primary Cause: Failure to generate the phenoxide nucleophile.
-
Troubleshooting Workflow:
A decision tree for troubleshooting a failed reaction.
Problem 2: The major product is an alkene, not the desired ether.
-
Primary Cause: E2 elimination is outcompeting the Sₙ2 substitution. This is almost guaranteed when using tertiary alkyl halides and very likely with secondary alkyl halides.[4][6]
-
Solutions:
-
Verify Your Alkyl Halide: You must use a methyl or primary alkyl halide for good yields.[6][7] The Sₙ2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[6]
-
Change Your Base: If using a bulky base like potassium tert-butoxide, switch to a less hindered base like K₂CO₃ or NaOH.[3]
-
Lower the Temperature: Elimination reactions have a higher activation energy and are more favored at elevated temperatures. Running the reaction at the lowest feasible temperature will favor the Sₙ2 pathway.[3]
-
Problem 3: A mixture of products is obtained, including a C-alkylated isomer.
-
Primary Cause: The phenoxide ion is an ambident nucleophile, and reaction has occurred on the aromatic ring.
-
Solutions:
-
Solvent Choice: The solvent can significantly influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO are known to favor O-alkylation.[3]
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the rate of O-alkylation.[1][3] The PTC helps shuttle the phenoxide ion into the organic phase, increasing its effective concentration near the alkyl halide and favoring the Sₙ2 reaction.[3]
-
Core Experimental Protocol: General Procedure for Phenolic Ether Synthesis
This protocol is a generalized procedure based on common laboratory practices.[3][8] Researchers must adapt it based on the specific reactivity and scale of their substrates.
1. Reagent Setup:
- To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenolic compound (1.0 eq.) and the chosen solvent (e.g., acetonitrile, DMF).
- Add the base (e.g., anhydrous K₂CO₃, 2.0 eq.).
2. Phenoxide Formation:
- Stir the suspension at room temperature for 30-60 minutes to allow for deprotonation. For weaker bases or less acidic phenols, gentle heating may be required.
3. Alkylation:
- Add the primary alkyl halide (1.1-1.5 eq.) to the stirring suspension. The addition can be done neat or as a solution in the reaction solvent.
- Heat the reaction mixture to an appropriate temperature (typically 50-100°C) and monitor its progress by Thin Layer Chromatography (TLC).[1]
4. Workup:
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the inorganic base and any salts formed. Rinse the solids with a small amount of the reaction solvent or an extraction solvent (e.g., ethyl acetate).[3]
- Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.[3]
5. Purification:
- Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[3]
- Wash the organic layer sequentially with water and then brine to remove any remaining salts or polar impurities.[3]
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
- Purify the final product by column chromatography or recrystallization as needed.[3]
Visualizing Reaction Pathways
Understanding the competition between desired and undesired pathways is crucial for optimization.
Competing pathways in the Williamson ether synthesis of phenols.
References
-
Williamson Ether Synthesis: Videos & Practice Problems. (2022, May 4). Pearson. Retrieved February 4, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved February 4, 2026, from [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). [Video]. YouTube. Retrieved February 4, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. Retrieved February 4, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Academic Journal of Materials & Chemistry. Retrieved February 4, 2026, from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Standard. Retrieved February 4, 2026, from [Link]
-
Townsend, P. A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances, 11(10), 5557-5567. Retrieved February 4, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Preventing di-alkylation in 2-(Hexyloxy)phenol synthesis
Technical Support Center: Synthesis of 2-(Hexyloxy)phenol
Core Directive & Executive Summary
The Challenge: Synthesizing this compound (catechol mono-hexyl ether) presents a classic chemoselectivity problem. Catechol (1,2-dihydroxybenzene) contains two equivalent nucleophilic hydroxyl groups. Upon mono-alkylation, the resulting product (a phenol ether) often possesses a remaining hydroxyl group with similar or slightly enhanced nucleophilicity compared to the starting material, leading to the rapid formation of the unwanted 1,2-dihexyloxybenzene (di-alkylated byproduct).
The Solution: To achieve high selectivity (>85% mono-alkylation), you must disrupt the statistical probability of the second attack. This guide details two validated workflows:
-
Kinetic/Statistical Control: Using high-dilution and excess starting material.
-
Chelation Control (Borax Method): Using in-situ protecting groups to chemically block the second site.
Reaction Pathway Analysis
The following diagram illustrates the competitive landscape of the reaction. Note that
Figure 1: Competitive alkylation pathways. Controlling the ratio of k1/k2 is the primary objective.
Method A: The Statistical Approach (High-Throughput Standard)
This method relies on Le Chatelier's principle. By flooding the reaction with excess catechol, you statistically favor the collision of the alkyl halide with unreacted catechol rather than the mono-ether product.
Protocol ID: P-STAT-01 Selectivity: ~75-85% Mono-product Throughput: High (requires recycling)
Step-by-Step Workflow:
-
Stoichiometry Setup:
-
Catechol: 4.0 - 5.0 equivalents (Critical).
-
Base: Potassium Carbonate (
), 1.0 equivalent (relative to Alkyl Halide). -
Electrophile: 1-Bromohexane, 1.0 equivalent.
-
Solvent: Acetone (Reagent Grade). Avoid DMF if possible (see Troubleshooting).
-
-
Execution:
-
Dissolve catechol and
in acetone. Heat to reflux before adding the alkyl halide. -
Dosing: Add 1-Bromohexane dropwise over 2–4 hours via an addition funnel. This keeps the instantaneous concentration of the electrophile low.
-
Reflux for an additional 12–16 hours.
-
-
Purification (The "Cliffs of Insanity"):
-
Issue: You now have a mixture of Product, huge excess Catechol, and some Di-ether.
-
Solution:Aqueous Base Extraction.
-
Evaporate acetone.
-
Partition residue between Diethyl Ether (
) and Water. -
The Di-ether stays in
. -
The Mono-ether and Catechol move to the aqueous phase (as phenoxides).
-
Crucial Step: Acidify the aqueous layer carefully to pH ~6-7 and extract with
. The Mono-ether is less acidic (higher pKa) and more lipophilic than catechol, so it extracts first. -
Residual catechol remains in the water (or requires distillation to recover).
-
-
Method B: The Chelation Control Approach (Borax Protection)
This is the "Expert" method. It utilizes the ability of borate salts to form cyclic esters with vicinal diols (catechols), effectively protecting the system and allowing controlled opening of the ring.
Protocol ID: P-BORAX-02 Selectivity: >90% Mono-product Mechanism: Transient formation of a borate complex reduces the availability of the second hydroxyl group.
Figure 2: Borax-mediated protection strategy. The cyclic borate limits the formation of the di-anion.
Step-by-Step Workflow:
-
Reagents:
-
Catechol (1.0 eq)[1]
-
Borax (
, 1.0 eq) -
NaOH (2.0 eq)
-
1-Bromohexane (1.0 eq)
-
Solvent: Water/DMSO or Water/Dioxane mixture (5:1).
-
-
Execution:
-
Dissolve Catechol and Borax in deoxygenated water (sparge with
to prevent oxidation to quinones). -
Add NaOH to form the phenoxide-borate complex.
-
Add 1-Bromohexane and heat to 80°C.
-
Note: The reaction is slower than Method A but highly selective.
-
-
Workup:
-
Acidify with dilute HCl to pH 2. This hydrolyzes the borate ester.
-
Extract with Ethyl Acetate.
-
The unreacted catechol stays in the aqueous phase more readily due to the borate salts, while the product extracts.
-
Troubleshooting & FAQ Matrix
Q1: Why is my yield of the di-alkylated product increasing when I use DMF?
A: DMF is a polar aprotic solvent that solvates cations (
-
Fix: Switch to Acetone (polar aprotic but less aggressive) or use a protic co-solvent (EtOH) to dampen nucleophilicity via hydrogen bonding.
Q2: My product is turning red/brown during workup. What is happening? A: This is oxidation.[2][3] Catechols and their mono-ethers are prone to oxidation to o-quinones in the presence of air and base.
-
Fix: Add a pinch of Sodium Dithionite (
) or Sodium Metabisulfite to your aqueous extraction layers to act as a reducing agent. Perform all reactions under or Ar atmosphere.
Q3: Can I use NaH (Sodium Hydride) to speed this up?
A: Avoid NaH. NaH will irreversibly deprotonate both hydroxyl groups if not carefully controlled, leading to the di-anion and massive amounts of di-alkylated product. Weak bases (
Data Comparison Table
| Variable | Method A (Statistical) | Method B (Borax) |
| Reagent Ratio | 1:5 (Alkyl:Catechol) | 1:1 (Alkyl:Catechol) |
| Selectivity | Moderate (75-85%) | High (>90%) |
| Reaction Time | 12-18 Hours | 24-48 Hours |
| Atom Economy | Poor (requires recycling) | Good |
| Main Impurity | Unreacted Catechol | Boron salts (easy removal) |
References
- Vogel's Textbook of Practical Organic Chemistry.Preparation of Catechol Monoethers.
-
Organic Syntheses, Coll.[1] Vol. 3, p. 759. Guaiacol (2-Methoxyphenol) Synthesis. (Foundational mechanism for mono-alkylation of catechol). Link
- Chakraborty, T. K., et al. "Selective Monoalkylation of Catechols." Journal of Organic Chemistry. (Discusses base/solvent effects on selectivity).
-
Patent US4420642A. Process for selectively removing unreacted catechol.[4] (Critical for the purification/workup phase of Method A). Link
- Barton, D. H. R., et al. "Protection of Vicinal Diols." Comprehensive Organic Chemistry.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Catechol and Alkyl Halides before handling. Catechol is toxic and readily absorbed through the skin.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. repository.usfca.edu [repository.usfca.edu]
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- 4. US4420642A - Selective removal and recovery of catechol mixed with 2-methallyloxyphenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Catechol O-Alkylation
Here is a technical support guide for optimizing catechol O-alkylation.
Welcome to the technical support center for catechol O-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, you will find answers to frequently asked questions and troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic choices in designing a catechol O-alkylation reaction.
Q1: How do I choose the most effective base for my reaction?
A1: The choice of base is critical and depends on whether you are targeting mono- or di-alkylation and the reactivity of your alkylating agent. The base's primary role is to deprotonate one or both of the phenolic hydroxyl groups to form the more nucleophilic phenoxide(s).
-
For Selective Mono-alkylation: Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred.[1] These bases are generally not strong enough to cause significant double deprotonation, thus favoring the mono-alkylated product. The monomethylation of catechol is often best achieved with a limited amount of dimethyl sulfate at a controlled pH of 8-9.[2]
-
For Di-alkylation: Stronger bases such as sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH) are used to ensure complete deprotonation of both hydroxyl groups, driving the reaction towards the di-alkylated product.[3]
-
Causality: Catechol has two pKa values for its hydroxyl groups. The first deprotonation occurs relatively easily. The second is more difficult. A weak base provides a low concentration of the mono-phenoxide, which reacts with the alkylating agent. A strong base will generate the di-anion, which is highly reactive and quickly leads to the di-substituted product.
Q2: What is the impact of solvent choice on reaction outcome?
A2: The solvent influences reagent solubility, reaction rate, and selectivity. The Williamson ether synthesis, a common method for this transformation, is an Sₙ2 reaction, and the choice of solvent is crucial.[4]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common and effective solvents. They solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and reactive. This generally leads to faster reaction rates.[1][5]
-
Ethereal Solvents (THF, Dioxane): These are suitable, particularly when using strong bases like NaH. They are less polar than DMF or DMSO but are sufficiently polar to support the reaction.
-
Protic Solvents (Alcohols, Water): These should generally be avoided. They can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity. Furthermore, they can compete with the catechol as a nucleophile, reacting with the alkylating agent to form undesired ether byproducts.[6]
Q3: How can I control selectivity between mono- and di-alkylation?
A3: Achieving high selectivity is one of the main challenges. Control is exerted through a combination of stoichiometry, base selection, and temperature.
-
Stoichiometry: To favor mono-alkylation, use a slight excess of catechol relative to the alkylating agent (e.g., 1.2 equivalents of catechol to 1.0 equivalent of alkylating agent). To favor di-alkylation, use at least 2.0 equivalents of the alkylating agent and base.
-
Base Selection: As detailed in Q1, use a weak base (K₂CO₃) for mono-alkylation and a strong base (NaH) for di-alkylation.[2]
-
Controlled Addition: For mono-alkylation, the slow, dropwise addition of the alkylating agent to the mixture of catechol and base can help maintain a low concentration of the electrophile, minimizing the chance of the newly formed mono-alkylated product reacting again.
-
Temperature: Lower temperatures generally favor mono-alkylation by reducing the overall reaction rate, allowing for greater kinetic control.
Q4: What are the common alkylating agents, and how does their reactivity differ?
A4: The reactivity of the alkylating agent follows Sₙ2 trends. The choice depends on the desired alkyl group and required reactivity.
-
Highly Reactive: Alkyl iodides (R-I) and alkyl bromides (R-Br) are very effective due to the excellent leaving group ability of iodide and bromide.[1][7] Dimethyl sulfate and diethyl sulfate are also highly reactive and commonly used for methylation and ethylation, respectively.[2][3]
-
Moderately Reactive: Alkyl chlorides (R-Cl) are less reactive than bromides or iodides but are often cheaper and sufficient for many transformations.[7]
-
"Green" Alternatives: Dimethyl carbonate (DMC) is considered an environmentally friendly methylating agent, though it often requires higher temperatures or specific catalysts to be effective.[8][9][10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or no conversion of starting material.
-
Possible Cause 1: Inactive Base. The base (e.g., K₂CO₃) may be old or have absorbed moisture, reducing its effectiveness.
-
Solution: Use freshly purchased or properly stored base. For K₂CO₃, consider grinding it to increase surface area or drying it in an oven before use.
-
-
Possible Cause 2: Insufficient Temperature. The reaction may be too slow at the current temperature.
-
Possible Cause 3: Poorly Reactive Alkylating Agent.
-
Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.[7] Adding a catalytic amount of sodium iodide (NaI) can sometimes facilitate the reaction of an alkyl chloride via an in situ Finkelstein reaction.
-
-
Possible Cause 4: Impure Starting Materials.
Problem: My reaction predominantly forms the di-alkylated product, but I want the mono-alkylated version.
-
Possible Cause 1: Base is too strong. You may be using a base like NaH or NaOH, which favors double deprotonation.
-
Solution: Switch to a milder base such as K₂CO₃ or Cs₂CO₃.[1]
-
-
Possible Cause 2: Incorrect Stoichiometry. You may be using too much alkylating agent.
-
Solution: Use no more than 1.0 equivalent of the alkylating agent. It is often beneficial to use a slight excess of the catechol (e.g., 1.2 equivalents).
-
-
Possible Cause 3: High Reaction Temperature. Higher temperatures can overcome the kinetic barrier to the second alkylation.
-
Solution: Run the reaction at a lower temperature (e.g., room temperature or 40-50 °C) for a longer period.
-
Problem: I am observing the formation of C-alkylated byproducts.
-
Possible Cause: Ambident Nucleophile. The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen (O-alkylation) or the aromatic ring (C-alkylation). While O-alkylation is generally favored for catechols, certain conditions can promote C-alkylation.[6][10]
-
Solution 1: Solvent Choice. C-alkylation is more competitive in protic or nonpolar solvents where the oxygen anion is less available. Ensure you are using a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.
-
Solution 2: Counter-ion. The nature of the cation can influence the O/C selectivity. Potassium (K⁺) and Cesium (Cs⁺) ions are known to favor O-alkylation more than smaller ions like Lithium (Li⁺) or Sodium (Na⁺).
-
Problem: My product is discolored or the reaction is messy with multiple unidentified spots on TLC.
-
Possible Cause 1: Catechol Oxidation. Catechols are sensitive and can be easily oxidized, especially under basic conditions in the presence of air, leading to colored quinone-type byproducts.[13]
-
Solution: Degas your solvent before use and run the reaction under an inert atmosphere of nitrogen or argon. This is particularly important for prolonged reactions or those run at high temperatures.
-
-
Possible Cause 2: Reaction Temperature is too high. Excessive heat can cause decomposition of the starting materials or products.[11]
-
Solution: Reduce the reaction temperature and monitor the reaction more frequently to avoid over-running it. Purify starting materials if they are suspected to contain impurities that catalyze decomposition.[11]
-
Data Summary: Influence of Reaction Parameters
The following table summarizes typical outcomes based on the choice of base and solvent for the methylation of catechol with methyl iodide (MeI).
| Base (1.1 eq) | Alkylating Agent (1.0 eq) | Solvent | Typical Outcome |
| K₂CO₃ | MeI | Acetonitrile | High selectivity for mono-methylation (Guaiacol). |
| Cs₂CO₃ | MeI | DMF | Excellent selectivity for mono-methylation, often faster than K₂CO₃. |
| NaH (2.2 eq) | MeI (2.2 eq) | THF | High yield of di-methylation (Veratrole). |
| NaOH (aq) | Dimethyl Sulfate | Water | Can produce a mixture; selectivity is often poor. Phase-transfer catalysts can improve results.[8] |
Visualizing the Workflow
Decision-Making for Catechol O-Alkylation
This diagram outlines the key decision points when setting up your reaction.
Caption: Reaction pathways for mono- vs. di-alkylation.
Experimental Protocols
Protocol 1: Selective Mono-O-methylation of Catechol to Guaiacol
This protocol is a general guideline for achieving selective mono-methylation.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add catechol (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to catechol).
-
Reagent Addition: While stirring vigorously, add methyl iodide (1.0 eq) dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) every hour. The reaction is complete when the catechol starting material is no longer visible (typically 3-6 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure guaiacol.
Protocol 2: Di-O-alkylation of Catechol to Veratrole (1,2-Dimethoxybenzene)
This protocol is a general guideline for achieving complete di-alkylation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq).
-
Inert Atmosphere: Purge the system with nitrogen.
-
Solvent and Reagent Addition: Add anhydrous THF via cannula. Cool the suspension to 0 °C in an ice bath. Dissolve catechol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas evolution should be observed).
-
Alkylating Agent Addition: Add methyl iodide (2.2 eq) dropwise at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC until the intermediate guaiacol spot is consumed.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding water dropwise to destroy any excess NaH.
-
Extraction: Add more water and extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash with 1 M NaOH (to remove any unreacted phenolic species), water, and brine. Dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration and Purification: Filter and concentrate under reduced pressure. The resulting crude product is often pure enough for many applications, but can be distilled or purified by column chromatography if necessary.
References
- Benchchem. (2025). Optimizing reaction conditions for the synthesis of N-substituted 4-fluorophthalimides. Benchchem.
- MDPI. (2023). Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. MDPI.
- ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... ResearchGate.
- ResearchGate. (n.d.). Scheme 1 Catechol alkylation reaction scheme. ResearchGate.
- New Journal of Chemistry. (n.d.). Catechol O-methylation with dimethyl carbonate over different acid–base catalysts. Royal Society of Chemistry.
- ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Publications.
- RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry.
- ResearchGate. (n.d.). Catechol O-methylation with dimethyl carbonate over different acid?base catalysts. ResearchGate.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Reddit.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. Alfa Chemistry.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.).
- ACS Publications. (2014). Catechol Oxidation by Ozone and Hydroxyl Radicals at the Air–Water Interface. Environmental Science & Technology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. francis-press.com [francis-press.com]
- 8. mdpi.com [mdpi.com]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activities of Alkoxy Phenols: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Phenolic Core
Phenolic compounds are a cornerstone of natural product chemistry, renowned for their vast spectrum of biological activities, from antioxidant to anticancer effects.[1] Within this broad class, alkoxy phenols—phenols bearing an ether group on the aromatic ring—represent a particularly intriguing subgroup. The interplay between the foundational hydroxyl group and the spatially and electronically distinct alkoxy substituent gives rise to a nuanced range of bioactivities. This guide provides a comparative analysis of three prominent alkoxy phenols: Eugenol , Vanillin , and Guaiacol . Our objective is to move beyond a simple cataloging of effects and delve into the structure-activity relationships (SAR) that govern their efficacy. By understanding why these molecules behave as they do, we can better inform the rational design of novel therapeutic agents.
This document synthesizes experimental data to compare their antioxidant, antimicrobial, and anticancer properties, provides validated protocols for assessing these activities, and offers insights into the causal mechanisms that underpin their biological performance.
The Foundation: Structure-Activity Relationship (SAR) in Alkoxy Phenols
The biological activity of an alkoxy phenol is not merely the sum of its parts; it is an emergent property of its unique chemical architecture. The phenolic hydroxyl (-OH) group is paramount, acting as a hydrogen donor to neutralize free radicals, a key mechanism in antioxidant activity.[2] However, the nature and position of the alkoxy (-OR) group and other substituents dramatically modulate this inherent potential.
Several factors are critical:
-
Position of the Alkoxy Group: The position of the methoxy group relative to the hydroxyl group influences hydrogen-bonding capabilities and steric hindrance, affecting how the molecule interacts with biological targets.[3] For instance, an ortho-methoxy group, as seen in guaiacol, can form an intramolecular hydrogen bond, which can impact the hydroxyl group's hydrogen-donating ability compared to a para or meta position.[3]
-
Nature of the Alkyl Chain (R): While our focus is on methoxy phenols, it is crucial to recognize that increasing the length or branching of the alkyl chain in the alkoxy group can alter the molecule's lipophilicity. This, in turn, affects its ability to cross cell membranes, a critical factor for antimicrobial and anticancer efficacy.
-
Additional Ring Substituents: Other functional groups on the benzene ring, such as the allyl group in eugenol or the aldehyde group in vanillin, introduce new electronic and steric properties, creating distinct biological profiles.
Caption: Simplified pathway of Eugenol-induced apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes representative experimental data for the compared alkoxy phenols. Note that absolute values can vary depending on the specific experimental conditions, cell lines, and microbial strains used.
| Compound | Biological Activity | Assay | Result (Metric) | Target Organism/Cell Line |
| Vanillin | Antimicrobial | MIC | 1.25 mg/mL | E. coli strains [4] |
| Vanillin | Antimicrobial | MIC | 1.25 - 2.5 mg/mL | Salmonella strains [4] |
| Vanillin | Antimicrobial | MIC | 2.5 mg/mL | MDR S. aureus ATCC43300 [4] |
| Eugenol | Anticancer | IC50 | 22.75 µM | MCF-7 (Breast Cancer) [5] |
| Eugenol | Anticancer | IC50 | 15.09 µM | MDA-MB-231 (Breast Cancer) [5] |
(Data for direct comparison of antioxidant activity (e.g., DPPH IC50) and guaiacol MIC/IC50 values were not consistently available across comparative studies in the initial search.)
Validated Experimental Protocols
Scientific integrity requires reproducible methodologies. The following are detailed, step-by-step protocols for the key assays discussed in this guide.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from purple to yellow, measured spectrophotometrically. [6] Causality: The rate of color change is directly proportional to the antioxidant capacity of the sample. A compound with high antioxidant activity will rapidly donate a hydrogen atom to the DPPH radical, causing a swift decrease in absorbance.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation. [7]2. Sample Preparation: Dissolve the test compounds (e.g., Eugenol, Vanillin) in methanol to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add 50 µL of the sample solution to 500 µL of the DPPH solution. [7]A blank containing only methanol and the DPPH solution is also required.
-
Incubation: Incubate the mixture at room temperature in the dark for 30 minutes. [6]5. Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer. [6][7]Ascorbic acid is typically used as a positive control. [7]6. Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold standard method for determining the quantitative antimicrobial susceptibility of a pathogen to a specific agent. [8] Causality: This assay identifies the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism after a defined incubation period. This provides a quantitative measure of the agent's potency.
Caption: Workflow for the Broth Microdilution MIC Assay.
Methodology:
-
Prepare Inoculum: Culture the test bacterium (e.g., E. coli) in an appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. [9]Further dilute this to the final working concentration of 5 x 10⁵ CFU/mL. [8]2. Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. [10]3. Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the diluted compound. [10]Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours. [8]5. Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. [10]
Protocol 3: MTT Assay for Cell Viability (Anticancer Activity)
This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. Causality: The amount of purple formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will reduce the cell population, leading to a decreased formazan signal.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to adhere for 24 hours. [11][12]2. Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Remove the treatment media and add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well. [12]4. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. [12]5. Solubilization: Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals. [13]6. Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of the purple solution at approximately 570-590 nm using a microplate reader. 7. Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion and Future Outlook
This guide demonstrates that while Eugenol, Vanillin, and Guaiacol are all simple alkoxy phenols, their distinct substitutions impart unique and potent biological activities. Eugenol often exhibits robust, broad-spectrum activity due to its allyl group. Vanillin's aldehyde group contributes to a strong antibacterial profile, while the fundamental guaiacol structure provides a solid foundation for antioxidant and antimicrobial action.
The comparative analysis underscores a critical principle in drug development: understanding the structure-activity relationship is paramount. The alkoxy phenol scaffold is a privileged structure, ripe for modification. Future research should focus on synthesizing novel derivatives—by altering the alkoxy chain, adding or modifying other ring substituents—to enhance potency, improve selectivity, and reduce potential toxicity. By applying the principles and protocols outlined herein, researchers can continue to unlock the therapeutic potential of this versatile class of compounds.
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Stasiłowicz, A., Tyburski, J., & Kozubek, A. (2006). Biological activity of phenolic lipids. Cellular & Molecular Biology Letters. Available at: [Link]
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Javed, I., & Singh, V. K. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Available at: [Link]
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Al-Amiery, A. A. (2015). A Brief Review of Phenolic Antioxidant and their Biological Activity. International Journal of Advanced Research. Available at: [Link]
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Singh, S., & Singh, S. (2022). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Olatunde, A., Mohammed, A., & Ibrahim, M. A. (2022). Vanillin: A food additive with multiple biological activities. ResearchGate. Available at: [Link]
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Sharifi-Rad, J., et al. (2021). Essential Oils: A Review on Their salient Biological Activities. MDPI. Available at: [Link]
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Miliūtė, J., & Padgurskas, J. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
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D'Auria, M., & Racioppi, R. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available at: [Link]
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Jaganathan, S. K., & Supriyanto, E. (2012). Anticancer Properties of Eugenol: A Review. PMC - NIH. Available at: [Link]
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Gao, X., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. PMC - PubMed Central. Available at: [Link]
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El Hachimi, I., et al. (2024). Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. PMC. Available at: [Link]
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Boucelha, L., Djebbar, R., & Abrous-Belbachir, O. (2019). THE INVOLVEMENT OF GUAIACOL PEROXIDASE IN EMBRYO DEVELOPMENT OF Vigna unguiculata (L.) Walp. DURING GERMINATION. Analele Universitatii din Oradea, Fascicula Biologie. Available at: [Link]
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Barboza, J. N., et al. (2021). Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement. MDPI. Available at: [Link]
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Koufaki, M., & Tsioufis, C. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. Available at: [Link]
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He, F., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. Available at: [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]
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Tegos, G., et al. (2002). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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El-Apasery, M. A., et al. (2018). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available at: [Link]
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Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. Available at: [Link]
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IACLD. (n.d.). MIC & Etest. IACLD. Available at: [Link]
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Olszewska, M. A., & Michel, P. (2009). Characterization of Phenolic Compounds and Antioxidant Activity of Solanum scabrum and Solanum burbankii Berries. Journal of Agricultural and Food Chemistry. Available at: [Link]
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GeneOnline News. (2023). Study Finds Eugenol Derivatives from Clove Oil Enhance Docetaxel's Effectiveness Against Prostate Cancer Cells. GeneOnline News. Available at: [Link]
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The Unseen Arsenal: A Comparative Guide to the Structure-Activity Relationship of Antifungal Phenol Derivatives
In the relentless battle against fungal pathogens, the exploration of novel therapeutic agents is a paramount endeavor for the scientific community. Among the vast repertoire of chemical scaffolds, phenol derivatives have emerged as a promising class of antifungal compounds, owing to their inherent biological activity and amenability to structural modification. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various antifungal phenol derivatives, offering field-proven insights and experimental data to empower researchers and drug development professionals in their quest for more effective antifungal therapies.
The Imperative for Novel Antifungals and the Promise of Phenols
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and the development of new agents with novel mechanisms of action is a critical unmet need. Phenolic compounds, ubiquitously found in nature, have long been recognized for their diverse biological activities, including antimicrobial properties.[1] Their relatively simple chemical architecture provides an excellent platform for synthetic modifications, allowing for the systematic investigation of how structural changes impact antifungal efficacy. This guide will dissect the key structural features that govern the antifungal potential of phenol derivatives, providing a rational framework for the design of next-generation antifungal agents.
Deconstructing Antifungal Potency: A Structure-Activity Relationship Analysis
The antifungal activity of a phenol derivative is not a monolithic property but rather a finely tuned outcome of various structural attributes. The interplay of the hydroxyl group, the nature and position of substituents on the aromatic ring, and overall lipophilicity dictates the compound's ability to interact with and disrupt fungal cellular integrity.
The Indispensable Phenolic Hydroxyl
The phenolic hydroxyl group is the cornerstone of antifungal activity in this class of compounds. Its acidic proton can be donated, and the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with fungal cell components. While methylation of the hydroxyl group can in some cases retain or even enhance activity, its complete removal generally leads to a significant loss of antifungal potency.[2] This underscores the critical role of this functional group in the initial interaction with the fungal cell.
The Influence of Alkyl Substitution
The length and branching of alkyl chains substituted on the phenol ring have a profound impact on antifungal activity. Generally, increasing the alkyl chain length enhances lipophilicity, which in turn facilitates the compound's ability to partition into and disrupt the fungal cell membrane. However, this relationship is not linear. Studies on gallates have shown that antifungal activity increases with alkyl chain length up to an optimal point (octyl gallate, C8), after which further increases in chain length lead to a decrease in activity.[3] This "cutoff effect" is likely due to reduced bioavailability and steric hindrance at longer chain lengths.[4]
Isomeric Positioning: The Case of Thymol and Carvacrol
Thymol and carvacrol, isomers of isopropyl methylphenol, offer a classic example of how substituent positioning influences antifungal efficacy. Carvacrol, where the hydroxyl and isopropyl groups are in closer proximity (ortho and para, respectively), consistently demonstrates higher antifungal activity against a range of fungi compared to thymol.[5][6] This suggests that the spatial arrangement of the hydroxyl and alkyl groups is critical for optimal interaction with the fungal target, which is often the cell membrane. Carvacrol has been reported to have a mean Minimum Inhibitory Concentration (MIC) value of 154.5 μg/mL against various food-decaying fungi, showcasing its potent efficacy.[6]
The Impact of Halogenation
The introduction of halogen atoms to the phenol ring can significantly modulate antifungal activity. Halogenation can increase the lipophilicity and electrophilicity of the molecule, potentially enhancing its ability to penetrate fungal cell membranes and interact with cellular targets.[7] The position and number of halogen substituents are crucial. For instance, some chlorinated phenol derivatives have demonstrated potent activity against pathogenic fungi like Candida albicans.[8]
The following diagram illustrates the key structural features of phenol derivatives that influence their antifungal activity.
Caption: Key structural determinants of antifungal activity in phenol derivatives.
Comparative Performance Analysis of Phenol Derivatives
To provide a clear and objective comparison, the following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of selected phenol derivatives against the common fungal pathogens Candida albicans and Aspergillus niger.
| Phenol Derivative | Structure | Fungal Strain | MIC (µg/mL) | Reference |
| Thymol | 5-methyl-2-(propan-2-yl)phenol | Candida albicans | 39 | [2] |
| Aspergillus spp. | 100 | [6] | ||
| Carvacrol | 2-methyl-5-(propan-2-yl)phenol | Candida auris | 125 | [5] |
| Aspergillus spp. | 100 | [6] | ||
| Eugenol | 4-allyl-2-methoxyphenol | Candida albicans | 150-620 | [2] |
| Cladosporium spp. | 350 | [6] | ||
| Tannic Acid | A specific form of tannin | Candida spp. (MIC₅₀) | 4 | [9] |
| Ellagic Acid | A polyphenol | Candida auris | 0.125-0.25 | [10] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols for Antifungal Evaluation
The robust evaluation of antifungal compounds necessitates standardized and validated experimental protocols. This section details the methodologies for determining antifungal susceptibility and cytotoxicity, providing a self-validating system for generating reliable data.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[5]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a phenol derivative against a fungal strain.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Fungal inoculum standardized to 0.5-2.5 x 10³ CFU/mL
-
Phenol derivative stock solution (typically in DMSO)
-
Positive control antifungal (e.g., fluconazole)
-
Sterility control (medium only)
-
Growth control (medium + inoculum)
Procedure:
-
Preparation of Antifungal Dilutions: Serially dilute the phenol derivative stock solution in RPMI-1640 medium in the microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture and dilute it in RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well containing the antifungal dilutions, as well as to the growth control wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[4]
The following diagram outlines the experimental workflow for the broth microdilution assay.
Caption: Step-by-step workflow of the broth microdilution assay.
Cytotoxicity Assessment: MTT Assay
It is crucial to assess the potential toxicity of novel antifungal compounds to mammalian cells to determine their therapeutic index. The MTT assay is a widely used colorimetric method for this purpose.[10]
Objective: To evaluate the cytotoxicity of a phenol derivative on a mammalian cell line.
Materials:
-
96-well flat-bottom microtiter plates
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phenol derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control (cytotoxic agent)
-
Cell control (cells + medium)
-
Vehicle control (cells + medium + solvent)
Procedure:
-
Cell Seeding: Seed the mammalian cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenol derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Conclusion and Future Directions
This guide has systematically explored the structure-activity relationship of antifungal phenol derivatives, providing a comparative analysis of their performance and detailed experimental protocols for their evaluation. The evidence strongly suggests that the antifungal potency of these compounds is intricately linked to the presence and positioning of the phenolic hydroxyl group, as well as the nature of substituents on the aromatic ring. While promising, the journey from a bioactive phenol derivative to a clinically approved antifungal drug is long and requires a multidisciplinary approach. Future research should focus on optimizing the therapeutic index of these compounds by fine-tuning their structures to enhance antifungal activity while minimizing host cytotoxicity. Furthermore, exploring synergistic combinations of phenol derivatives with existing antifungal drugs could be a viable strategy to combat drug resistance and improve treatment outcomes.
References
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ResearchGate. (2023, June 5). (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Retrieved from [Link]
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MDPI. (2023, January 23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Retrieved from [Link]
- Onof, C. M., et al. (2020). Improved efficacy of antifungal drugs in combination with monoterpene phenols against Candida auris. Scientific Reports, 10(1), 1162.
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MDPI. (2020, August 17). Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. Retrieved from [Link]
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MDPI. (2024, November 14). Eugenol, Isoeugenol, Thymol, Carvacrol, and Ester Derivatives as an Ecofriendly Option to Control Glomerella Leaf Spot and Bitter Rot on Apple. Retrieved from [Link]
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PubMed Central (PMC). (2018, May 29). In Vitro Antifungal Activity of New and Known Geranylated Phenols against Phytophthora cinnamomi Rands. Retrieved from [Link]
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MDPI. (2023, March 31). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-activity relationship of the compounds 1–24. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Alkylphenol Activity against Candida spp. and Microsporum canis: A Focus on the Antifungal Activity of Thymol, Eugenol and O-Methyl Derivatives. Retrieved from [Link]
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ResearchGate. (2020, May 15). Quantitative structure-activity relationship study for prediction of antifungal properties of phenolic compounds. Retrieved from [Link]
-
PubMed Central (PMC). (2015, December 21). Potential Use of Phenolic Acids as Anti-Candida Agents: A Review. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species. Retrieved from [Link]
-
SpringerLink. (n.d.). Halogenated Phenol Compounds in Lichens and Fungi. Retrieved from [Link]
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PubMed Central (PMC). (2026, January 14). Antifungal Activity of Natural Thymol: Advances on Molecular Mechanisms and Therapeutic Potential. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effects of alkyl chain length of gallates on their antifungal property and potency as an environmentally benign preservative against wood-decay fungi. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the alkyl chain length on the antibacterial and antifungal.... Retrieved from [Link]
-
Frontiers. (2022, October 3). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Retrieved from [Link]
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ACS Publications. (n.d.). Comparative Study on the Antioxidant and Biological Activities of Carvacrol, Thymol, and Eugenol Derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (2021, January 16). A Review: Halogenated Compounds from Marine Fungi. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkyl chain length effect on the partition behavior of phenolics in.... Retrieved from [Link]
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ResearchGate. (2026, January 27). Antifungal Activity of Natural Thymol: Advances on Molecular Mechanisms and Therapeutic Potential. Retrieved from [Link]
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MDPI. (n.d.). Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris. Retrieved from [Link]
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PubMed. (n.d.). Antifungal efficacy of thymol, carvacrol, eugenol and menthol as alternative agents to control the growth of food-relevant fungi. Retrieved from [Link]
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Comparative Cytotoxicity of 2-(Alkoxy)phenol Derivatives: A Technical Guide
Executive Summary: The Dual Nature of Phenolic Derivatives
2-(Alkoxy)phenols, typified by guaiacol (2-methoxyphenol) and its allyl/propenyl derivatives (eugenol, isoeugenol), occupy a critical space in drug development. They exhibit a "Radical-Scavenging vs. Pro-oxidant Paradox." At physiological concentrations, they function as antioxidants; however, at higher concentrations or in the presence of transition metals, they act as pro-oxidants, generating Reactive Oxygen Species (ROS) that induce apoptosis in neoplastic cells.
This guide objectively compares the cytotoxicity of these derivatives, delineating the Structure-Activity Relationships (SAR) that drive their potency. It provides a validated experimental framework for assessing their activity, addressing the specific challenges of handling volatile lipophilic compounds.
Mechanistic Basis of Cytotoxicity
To effectively select a derivative for therapeutic or toxicological models, one must understand the causality of cell death. The cytotoxicity of 2-alkoxyphenols is not merely a function of non-specific membrane disruption but involves precise intracellular signaling.
The Pro-oxidant Mechanism
While the alkoxy group (methoxy, ethoxy, etc.) increases lipophilicity facilitating cell entry, the phenolic hydroxyl group is responsible for the redox activity.
-
Quinone Methide Formation: 2-Methoxy-4-alkylphenols (e.g., eugenol) are metabolized into reactive quinone methide intermediates.[1] These electrophiles alkylate cellular proteins and deplete glutathione (GSH).
-
ROS Generation: In the presence of intracellular peroxidases or metal ions, these phenols undergo one-electron oxidation to form phenoxyl radicals. This cycle generates superoxide anions (
) and hydrogen peroxide ( ). -
Mitochondrial Uncoupling: The accumulation of ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to the release of Cytochrome C and subsequent activation of the intrinsic apoptotic pathway.
Signaling Pathway Visualization
The following diagram illustrates the cascade from phenol entry to apoptosis.
Figure 1: Mechanistic pathway of phenol-induced apoptosis via oxidative stress and mitochondrial dysfunction.
Structure-Activity Relationship (SAR) Analysis
The cytotoxicity of 2-(alkoxy)phenol derivatives is governed by two primary factors: Lipophilicity (logP) and Electronic Stability of the Radical .
Comparative Data: Monomers vs. Dimers
The following data summarizes the cytotoxic potency (
| Compound Class | Derivative | Substituent (R) | Lipophilicity (Est.) | Cytotoxicity ( | Mechanism Note |
| Monomer | Eugenol | Allyl (-CH2-CH=CH2) | Moderate | ~0.40 | Moderate ROS generation |
| Monomer | Isoeugenol | Propenyl (-CH=CH-CH3) | High | ~0.05 | High Potency ; Stable benzyl radical formation |
| Monomer | Guaiacol | Hydrogen (-H) | Low | > 5.00 | Low uptake; weak cytotoxicity |
| Dimer | Bis-eugenol | (Linked at ortho) | Very High | > 2.00 | Steric hindrance prevents interaction |
| Dimer | Dehydrodiisoeugenol | (Benzofuran structure) | High | < 0.05 | Highest Potency ; Enhanced lipophilicity + active pharmacophore |
Key Insight: Isoeugenol is approximately 8x more cytotoxic than eugenol. The conjugation of the double bond with the benzene ring in isoeugenol stabilizes the radical intermediate, extending its half-life and allowing it to inflict greater cellular damage compared to the isolated double bond in eugenol.
SAR Decision Logic
Use this logic flow to predict the cytotoxicity of novel derivatives.
Figure 2: SAR Decision Tree for predicting cytotoxicity based on chain length and electronic conjugation.
Validated Experimental Protocol: Modified MTT Assay for Volatile Phenols
Standard MTT protocols often fail with 2-(alkoxy)phenols due to their volatility (cross-contamination between wells) and hydrophobicity (precipitation in media). This modified protocol ensures data integrity.
Reagents & Preparation
-
Stock Solution: Dissolve compounds in 100% DMSO at 100 mM.
-
Working Solution: Dilute in serum-free media immediately before use. Critical: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.
-
MTT Reagent: 5 mg/mL in PBS, sterile filtered.[2]
Step-by-Step Workflow
-
Seeding: Seed cells (e.g., HSG or HL-60) at
cells/well in a 96-well plate. Incubate for 24h to allow attachment. -
Treatment (The "Seal" Step):
-
Aspirate old media.
-
Add 100 µL of phenol-containing media (range: 0.01 mM – 5 mM).
-
CRITICAL: Cover the plate immediately with an adhesive plate sealer (e.g., Mylar) to prevent evaporation and "vapor toxicity" affecting control wells.
-
-
Incubation: Incubate for 24h at 37°C, 5%
. -
MTT Addition:
-
Remove the plate sealer carefully.
-
Add 10 µL of MTT reagent directly to each well (final conc. 0.5 mg/mL).
-
Incubate for 3–4 hours (until purple precipitate is visible).
-
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL of acidified DMSO (DMSO + 0.04 N HCl) to solubilize formazan crystals. The acid helps stabilize the color signal.
-
-
Quantification: Shake plate for 10 mins and read absorbance at 570 nm (reference 630 nm).
Data Validation Checks
-
Solvent Control: DMSO-only wells must show >95% viability compared to media-only wells.
-
Positive Control: Use Doxorubicin or Cisplatin to verify cell sensitivity.
-
Vapor Effect Check: If untreated wells adjacent to high-concentration wells show reduced viability, repeat the experiment with empty "buffer rows" between treatments.
References
-
Fujisawa, S., et al. (2004).[1] "Kinetic Radical Scavenging Activity and Cytotoxicity of 2-methoxy- And 2-t-butyl-substituted Phenols and Their Dimers." Anticancer Research.
-
Atsumi, T., et al. (2000). "Comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions." Toxicology in Vitro.
-
Satoh, K., et al. (1998). "Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers."[1][3] Anticancer Research.
-
Abcam. "MTT Assay Protocol." Abcam Protocols.
-
Redza-Dutordoir, M., & Averill-Bates, D. A. (2016). "Activation of apoptosis signalling pathways by reactive oxygen species."[4] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
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- 4. Reactive oxygen species, cellular redox systems, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-(Hexyloxy)phenol Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation and regulatory compliance. Isomeric ambiguity can lead to significant deviations in biological activity, toxicity, and patentability. This guide provides an in-depth spectroscopic comparison of 2-(hexyloxy)phenol and its positional isomers, 3-(hexyloxy)phenol and 4-(hexyloxy)phenol. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, we will delineate the structural nuances that differentiate these closely related compounds.
The positional isomerism of the hexyloxy group on the phenol ring significantly influences the electronic environment and, consequently, the spectroscopic fingerprint of each molecule. Understanding these differences is paramount for unambiguous identification and quality control in a research and development setting.
Structural Isomers Under Investigation
The three positional isomers of hexyloxyphenol share the same molecular formula (C₁₂H₁₈O₂) and molecular weight (194.27 g/mol ), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. Their structural differences are illustrated below.
Caption: Chemical structures of this compound, 3-(hexyloxy)phenol, and 4-(hexyloxy)phenol.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic characteristics of each isomer. For 4-(hexyloxy)phenol, experimental data is referenced where available. For this compound and 3-(hexyloxy)phenol, where direct experimental data is less readily available, predictions are based on established principles of spectroscopy and data from closely related analogs such as 2-ethoxyphenol and 3-methoxyphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of both ¹H and ¹³C nuclei provide a detailed map of the molecular connectivity.
¹H NMR Spectroscopy: The position of the hexyloxy group dramatically alters the symmetry and electronic environment of the aromatic protons.
-
This compound: We anticipate a complex multiplet pattern for the four aromatic protons, as they are all chemically non-equivalent. The proton ortho to the hydroxyl group will likely be the most deshielded. The hydroxyl proton's chemical shift will be concentration-dependent and can be confirmed by a D₂O exchange experiment[1].
-
3-(Hexyloxy)phenol: This isomer will also exhibit a complex pattern for its four aromatic protons. However, the relative chemical shifts will differ from the 2-isomer due to the different positioning of the electron-donating hexyloxy group relative to the hydroxyl group.
-
4-(Hexyloxy)phenol: Due to the C₂ symmetry of the aromatic ring, a simpler spectrum is expected, with two doublets (or more accurately, two pairs of doublets appearing as an AA'BB' system) representing the two sets of equivalent aromatic protons.
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly sensitive to the substitution pattern.
-
This compound: All six aromatic carbons are expected to be chemically non-equivalent, resulting in six distinct signals in the aromatic region (typically δ 110-160 ppm). The carbon bearing the hydroxyl group (C1) and the carbon bearing the hexyloxy group (C2) will be the most deshielded.
-
3-(Hexyloxy)phenol: Similar to the 2-isomer, six unique aromatic carbon signals are expected. The chemical shifts will be distinct from the 2-isomer, reflecting the meta-relationship of the substituents.
-
4-(Hexyloxy)phenol: Due to symmetry, only four signals are expected for the six aromatic carbons. The carbons bearing the substituents (C1 and C4) and the two pairs of equivalent carbons (C2/C6 and C3/C5) will each give a single resonance[2].
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. All three isomers will exhibit characteristic absorptions for the hydroxyl (O-H) and ether (C-O) functionalities.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group in phenols[3]. The exact position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding. In the case of this compound, intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen is possible, which may result in a slightly different O-H band profile compared to the other two isomers.
-
C-O Stretch: All isomers will show C-O stretching vibrations. The aryl-O stretch of the ether will likely appear around 1250-1200 cm⁻¹, while the O-H bend and C-O stretch of the phenol group will also be present. Phenyl alkyl ethers typically show two strong absorbances for C-O stretching[4].
-
Aromatic C-H and C=C Bending: Out-of-plane bending bands for the aromatic C-H bonds in the 900-690 cm⁻¹ region can be diagnostic of the substitution pattern (ortho, meta, para).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely produce a molecular ion peak ([M]⁺) at m/z 194 for all three isomers. However, the fragmentation patterns will differ, providing clues to the substitution pattern.
-
Alpha-Cleavage: A common fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen atom. For hexyloxyphenols, this would involve cleavage of the hexyl chain.
-
Loss of the Alkyl Chain: Cleavage of the O-alkyl bond can lead to the formation of a hydroxyphenoxy radical and a hexyl cation (m/z 85) or, more likely, a stable phenoxonium ion after rearrangement. Loss of the entire hexyloxy group is also possible.
-
Fragmentation of the Aromatic Ring: Phenols can undergo characteristic fragmentation, including the loss of CO[1]. Aromatic ethers can also exhibit cleavage at the bond beta to the aromatic ring[5].
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of conjugated systems. The position of the hexyloxy group, an electron-donating group, will influence the λ_max of the π → π* transitions of the benzene ring. Phenols typically exhibit two absorption bands in the UV region[6].
-
This compound: The ortho-substitution may lead to steric hindrance that can affect the planarity of the molecule and thus the electronic transitions.
-
3-(Hexyloxy)phenol: The meta-substitution will have a different electronic effect on the chromophore compared to the ortho and para isomers.
-
4-(Hexyloxy)phenol: The para-substitution allows for maximum resonance interaction between the electron-donating hydroxyl and hexyloxy groups, which is expected to cause a bathochromic (red) shift in the main absorption band compared to phenol itself[7].
Comparative Data Summary
The following table summarizes the expected key spectroscopic data for the three isomers of this compound.
| Spectroscopic Technique | This compound (Predicted) | 3-(Hexyloxy)phenol (Predicted) | 4-(Hexyloxy)phenol (Experimental/Predicted) |
| ¹H NMR (Aromatic Region) | Complex multiplet, 4H | Complex multiplet, 4H | AA'BB' system (two doublets), 4H |
| ¹³C NMR (Aromatic Signals) | 6 signals | 6 signals | 4 signals |
| IR (O-H Stretch, cm⁻¹) | ~3400 (broad, may show signs of intramolecular H-bonding) | ~3400 (broad) | ~3350 (broad) |
| IR (Aryl-O-C Stretch, cm⁻¹) | ~1250 | ~1240 | ~1230 |
| MS (Key Fragments, m/z) | 194 ([M]⁺), fragments from alkyl chain loss | 194 ([M]⁺), fragments from alkyl chain loss | 194 ([M]⁺), 110, 81, 41 |
| UV-Vis (λ_max, nm in EtOH) | ~275 | ~276 | ~290 |
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the hexyloxyphenol isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial[8]. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl proton[9].
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter[8].
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. For unambiguous assignment of the hydroxyl proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum; the O-H peak will disappear or significantly diminish[1].
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS)[10].
Infrared (IR) Spectroscopy
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Detailed Steps:
-
Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty crystal[11].
-
Sample Application: Place a small drop of the neat liquid hexyloxyphenol isomer directly onto the ATR crystal. If the sample is a solid, a small amount of the solid can be pressed onto the crystal.
-
Data Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to obtain a high-quality spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Caption: Workflow for GC-MS analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph-mass spectrometer (GC-MS).
-
The sample is vaporized and separated on a capillary GC column (e.g., a nonpolar column like DB-5ms).
-
As the analyte elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
Detailed Steps:
-
Sample Preparation: Prepare a stock solution of the hexyloxyphenol isomer in a UV-transparent solvent, such as ethanol or methanol. From this stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5-1.5.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Record the absorbance spectrum of each of the sample dilutions over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Plot absorbance versus wavelength to identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful and complementary suite of tools for the unambiguous differentiation of the positional isomers of this compound. ¹H and ¹³C NMR are particularly definitive in establishing the substitution pattern on the aromatic ring. While IR and UV-Vis spectroscopy offer valuable confirmatory information about the functional groups and conjugated system, mass spectrometry provides molecular weight confirmation and insights into fragmentation pathways. The application of these techniques, guided by the protocols outlined herein, ensures the rigorous structural characterization required in modern chemical research and drug development.
References
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Beilstein Journal of Organic Chemistry. (n.d.). BJOC - Search Results. Retrieved February 4, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved February 4, 2026, from [Link]
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Peking University. (n.d.). SUPPORTING INFORMATION FOR. Retrieved February 4, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved February 4, 2026, from [Link]
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AGH University of Krakow Journals. (n.d.). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. Retrieved February 4, 2026, from [Link]
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YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). UV-vis spectra of phenol at the various initial solution pH. Retrieved February 4, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation ... Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). 3-Methoxyphenol. Retrieved February 4, 2026, from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0179059). Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved February 4, 2026, from [Link]
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YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved February 4, 2026, from [Link]
-
INCIDecoder. (n.d.). Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Explained + Products). Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol (KBr pellet). Retrieved February 4, 2026, from [Link]
-
PerkinElmer. (n.d.). Spectrum Two FT-IR Spectrometer. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 4, 2026, from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 4, 2026, from [Link]
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handom-chem.com. (2023, February 12). Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine as a broad-spectrum oil-soluble UVA and UVB absorber. Retrieved February 4, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram. Retrieved February 4, 2026, from [Link]
-
Cromatec.ro. (n.d.). Spectrum Two - FTIR Spectroscopy Brochure. Retrieved February 4, 2026, from [Link]
-
PubMed. (2011, February 28). Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of (a) Suzuki hexyloxy copolymer (P1) and (b) its... | Download Scientific Diagram. Retrieved February 4, 2026, from [Link]
-
PLOS. (2015, November 11). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Caric. Retrieved February 4, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Retrieved February 4, 2026, from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 4, 2026, from [Link]
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UNSW Sydney. (n.d.). Spectrum Two - FTIR Spectrometer - PerkinElmer | Spec Lab. Retrieved February 4, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved February 4, 2026, from [Link]
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University of Oxford. (2009). C HEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. Retrieved February 4, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Methoxyphenol, TMS derivative. Retrieved February 4, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Hexyloxy)phenol
Welcome to your essential guide for the safe handling of 2-(Hexyloxy)phenol. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the principles of chemical safety and providing you with the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Risks: A Hazard Profile of this compound
This compound, like many phenolic compounds, presents a significant set of hazards that demand our utmost respect and caution. While specific toxicological data for this exact compound is limited, we can infer its risk profile from structurally similar chemicals and established knowledge of phenols and ethers.
Phenolic compounds are known for their ability to cause severe chemical burns and are systematically toxic.[1] They can be readily absorbed through the skin, and this exposure can lead to systemic effects.[1] One of the insidious dangers of phenol is its anesthetic effect, which can cause severe burns that may not be immediately painful or visible.[1]
Based on data from analogous compounds, the primary hazards associated with this compound likely include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2]
-
Skin Corrosion/Irritation: Capable of causing severe skin burns and irritation.[3][4]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[3][4]
-
Systemic Toxicity: Prolonged or repeated exposure may cause damage to internal organs.
-
Genetic Defects: Suspected of causing genetic defects.
Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is not just recommended; it is an operational necessity.
The Core of Your Defense: Selecting the Right PPE
Your choice of PPE is the most critical barrier between you and the potential hazards of this compound. The following guidance is designed to provide a robust shield against chemical exposure.
Eye and Face Protection: Your First Line of Defense
-
Minimum Requirement: ANSI-approved safety glasses with side shields.
-
Best Practice/Splash Hazard: Chemical splash goggles are essential. For operations with a higher risk of splashing, a face shield worn over chemical splash goggles provides the most comprehensive protection. This combination is crucial because phenolic compounds can cause permanent eye injury and blindness.[1]
Hand Protection: A Critical Barrier
The selection of appropriate gloves is paramount, as skin absorption is a primary route of exposure for phenolic compounds.[1] Nitrile gloves, commonly used in laboratories, are generally not recommended for prolonged contact with phenol.[1]
| Glove Material | Protection Level | Recommended Use |
| Butyl Rubber | Excellent | For direct handling of concentrated this compound.[1][5] |
| Viton™ | Excellent | An alternative to butyl rubber for handling the concentrated chemical.[1] |
| Neoprene | Good | Suitable for short-term work; should be thicker than 0.3 mm.[1][5] |
| Double Gloving | Enhanced | A good practice is to wear a heavier weight disposable glove (e.g., 8 mil neoprene) as an outer layer over a thinner inner glove.[1] |
Note: Always inspect gloves for any signs of degradation or perforation before use. If contact with this compound occurs, remove the gloves immediately and wash your hands thoroughly.
Body Protection: Shielding Against Spills and Splashes
-
Standard Laboratory Attire: A fully buttoned, long-sleeved lab coat should be worn at all times.
-
Enhanced Protection: For procedures with a significant risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1][5] It is also essential to wear long pants and fully enclosed shoes to protect your legs and feet.
Respiratory Protection: When Engineering Controls Are Not Enough
Whenever possible, this compound should be handled in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if there is a risk of generating aerosols or vapors, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[6] For situations with higher concentrations or the potential for significant aerosol generation, a supplied-air respirator may be required.
Operational Blueprint: From Preparation to Disposal
A self-validating safety system extends beyond wearing the correct PPE. It encompasses the entire workflow, from the moment you prepare for your experiment to the final disposal of waste.
Pre-Experiment Checklist
-
Designate a Work Area: Clearly define the area where this compound will be handled.
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly.
-
Assemble PPE: Have all necessary PPE readily available and inspected for integrity.
-
Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and spill kit.
-
Review Emergency Procedures: Briefly refresh your knowledge of the appropriate emergency response.
Step-by-Step PPE Donning and Doffing Protocol
Caption: PPE Donning and Doffing Workflow
Waste Disposal: A Responsible Conclusion
All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent pads from spill clean-ups, must be disposed of as hazardous chemical waste.[5] Follow your institution's specific guidelines for hazardous waste disposal. Never dispose of this chemical down the drain or in the regular trash.
Emergency Response: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
-
Skin Exposure: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 30 minutes.[6] If available, applying polyethylene glycol (PEG) 300 or 400 to the affected area can be beneficial.[1][5] Seek immediate medical attention.
-
Eye Exposure: Flush the eyes with water for at least 20 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, use a chemical spill kit with an absorbent appropriate for organic compounds. For larger spills, evacuate the laboratory and contact your institution's emergency response team.
By integrating these safety protocols into your daily laboratory practices, you are not only protecting yourself and your colleagues but also fostering a culture of scientific excellence and responsibility.
References
-
Australian Government Department of Health. (2012). Ethanol, 2-(hexyloxy)-: Human health tier II assessment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Phenol (CAS No. 108-95-2). Retrieved from [Link]
-
Cefic. (n.d.). Phenol. Retrieved from [Link]
-
Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]
-
Loba Chemie. (2024). Safety Data Sheet: 2-ETHOXYPHENOL FOR SYNTHESIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12413716, this compound. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Retrieved from [Link]
-
Yale University. (2022). Phenol Standard Operating Procedure. Environmental Health & Safety. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Health Care Technology. (n.d.). Personal Protective Equipment is PPE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29354, 4-Hexyloxyphenol. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
